1-Chlorobutan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chlorobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBFUGOVQMFIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338216, DTXSID30870915 | |
| Record name | 2-Butanol, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chlorobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-25-2 | |
| Record name | 2-Butanol, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chlorobutan-2-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 1-Chlorobutan-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines confirmed structural information with predicted spectroscopic characteristics and standard experimental methodologies.
Chemical Structure and Identification
This compound is a secondary alcohol and an organochlorine compound. Its structure consists of a four-carbon butane chain with a chlorine atom substituted on the first carbon (C1) and a hydroxyl group on the second carbon (C2).[1] This substitution pattern makes the C2 carbon a chiral center, meaning this compound can exist as a pair of enantiomers: (2R)-1-chlorobutan-2-ol and (2S)-1-chlorobutan-2-ol.[2]
IUPAC Name: this compound[1] Synonyms: 1-Chloro-2-butanol, Butylene chlorohydrin, alpha-Butylene chlorohydrin[1] Molecular Formula: C₄H₉ClO[1][3][4] CAS Number: 1873-25-2[1][3][4]
Physicochemical Properties
Experimentally determined physical properties for this compound are not widely reported. The data presented in Table 1 includes key identifiers and computed properties that are valuable for theoretical modeling and chromatographic predictions. For contextual reference, Table 2 provides the experimental properties of the related, more substituted isomer, Chlorobutanol (1,1,1-Trichloro-2-methylpropan-2-ol).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 108.57 g/mol | [1][3] |
| Exact Mass | 108.0341926 Da | |
| XLogP3 (Computed) | 1.1 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
| Vapor Pressure (Estimated) | 2.2 mm Hg at 25 °C | [1] |
| Henry's Law Constant (Est.) | 2.2 x 10⁻⁶ atm-m³/mol | [1] |
Table 2: Experimental Properties of a Related Isomer: Chlorobutanol (for reference)
| Property | Value | Source |
| Boiling Point | 167 °C | [5] |
| Melting Point | 95–99 °C | [5] |
| Solubility in Water | Slightly soluble | [5] |
Spectroscopic and Analytical Data (Predicted)
¹H NMR Spectroscopy (Predicted)
A proton NMR spectrum of this compound is expected to show five distinct signals:
-
-OH Proton: A broad singlet, with a chemical shift that is dependent on concentration and solvent.
-
CH₂Cl (C1 protons): A doublet of doublets, shifted downfield due to the electron-withdrawing chlorine atom (approx. 3.5-3.7 ppm).
-
CH(OH) (C2 proton): A multiplet, shifted downfield by the hydroxyl group (approx. 3.8-4.0 ppm).
-
-CH₂- (C3 protons): A multiplet, appearing more upfield than the protons on C1 and C2 (approx. 1.5-1.7 ppm).
-
-CH₃ (C4 protons): A triplet, representing the most upfield signal (approx. 0.9-1.0 ppm).
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show four unique signals, corresponding to the four carbon atoms in different chemical environments.
-
C1 (CH₂Cl): Shifted downfield due to the attached chlorine.
-
C2 (CHOH): Shifted significantly downfield due to the attached oxygen.
-
C3 (CH₂): An upfield signal relative to C1 and C2.
-
C4 (CH₃): The most upfield signal.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would feature characteristic absorption bands for its functional groups:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹.
-
C-Cl Stretch: An absorption band in the region of 600-800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In electron ionization mass spectrometry, this compound would be expected to produce a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks at m/z 108 and m/z 110, with a characteristic 3:1 intensity ratio.
Expected fragmentation patterns include:
-
Loss of HCl: A peak corresponding to [M-HCl]⁺ at m/z 72.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, leading to fragments such as [CH₂(Cl)]⁺ at m/z 49/51 and [CH(OH)CH₂CH₃]⁺ at m/z 73.
-
Loss of the ethyl group: A peak corresponding to [M-CH₂CH₃]⁺.
-
Loss of the chloromethyl group: A peak corresponding to [M-CH₂Cl]⁺.
Chemical Reactivity and Synthesis
This compound possesses two primary reactive sites: the hydroxyl group and the carbon-chlorine bond. Its reactivity is typical of secondary alcohols and primary alkyl halides.
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. For example, reaction with aqueous sodium hydroxide can yield butane-1,2-diol.[3]
-
Elimination (Dehydrochlorination): Under basic conditions, it can undergo elimination of HCl to form but-1-en-2-ol, which would tautomerize to butan-2-one.[3]
-
Oxidation: The secondary alcohol can be oxidized to a ketone (1-chlorobutan-2-one) using appropriate oxidizing agents.
The diagram below illustrates these primary reaction pathways.
References
- 1. This compound | C4H9ClO | CID 547687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-1-Chloro-2-butanol | C4H9ClO | CID 11959857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1873-25-2 [smolecule.com]
- 4. This compound | 1873-25-2 | Buy Now [molport.com]
- 5. Chlorobutanol - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 1-Chlorobutan-2-ol (CAS: 1873-25-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-chlorobutan-2-ol (CAS number 1873-25-2), a versatile chlorinated alcohol with applications in organic synthesis and potential relevance in pharmaceutical research. This document collates essential physicochemical data, detailed spectroscopic information, established synthesis protocols, and key chemical reactions. Particular emphasis is placed on providing structured data for ease of comparison and detailed experimental procedures to facilitate laboratory application.
Physicochemical Properties
This compound is a secondary alcohol distinguished by a chlorine atom on the primary carbon and a hydroxyl group on the secondary carbon of a butane chain.[1] This structure imparts specific reactivity and physical characteristics. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1873-25-2 | [1][2][3] |
| Molecular Formula | C₄H₉ClO | [1][2][4] |
| Molecular Weight | 108.57 g/mol | [1][2][4] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 1-Chloro-2-butanol, Butylene chlorohydrin | [4] |
| Calculated Boiling Point | 420.09 K (146.94 °C) | [5] |
| Calculated Melting Point | 210.58 K (-62.57 °C) | [5] |
| Calculated LogP | 0.996 | [5] |
| Calculated Water Solubility (log10WS) | -1.03 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four carbon atoms in unique chemical environments.[4]
-
¹H NMR: The ¹H NMR spectrum provides detailed information about the proton environments. The spectrum of this compound will exhibit characteristic splitting patterns and chemical shifts for the protons on each carbon.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of chlorine, isotopic peaks for ³⁵Cl and ³⁷Cl will be observed in a roughly 3:1 ratio for chlorine-containing fragments.[4] A gas chromatography-mass spectrometry (GC-MS) analysis would show a top peak at m/z 59.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the O-H and C-Cl functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group's stretching vibration. The C-Cl stretching vibration is typically observed in the fingerprint region, around 600-800 cm⁻¹.[4]
Synthesis Protocols
This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.
Synthesis from 1,2-Epoxybutane via Acid-Catalyzed Ring Opening
This method involves the reaction of 1,2-epoxybutane with a source of hydrochloric acid. The reaction proceeds via an Sₙ2-like mechanism where the chloride ion attacks the less substituted carbon of the protonated epoxide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of 1,2-epoxybutane in a suitable inert solvent (e.g., diethyl ether or dichloromethane).
-
Acid Addition: Cool the flask in an ice bath. Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Reaction Workflow:
Caption: Synthesis of this compound from 1,2-Epoxybutane.
Synthesis from Butan-2-ol via Chlorination with Thionyl Chloride
This method involves the conversion of the hydroxyl group of butan-2-ol to a chloro group using thionyl chloride.[1] This reaction often proceeds with inversion of stereochemistry.
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Place butan-2-ol in the flask.
-
Reagent Addition: Slowly add thionyl chloride dropwise to the butan-2-ol. The reaction is exothermic and will produce hydrogen chloride and sulfur dioxide gas, which should be vented through a scrubbing system.
-
Reaction Conditions: After the addition is complete, gently heat the reaction mixture to reflux for a period of time to ensure the reaction goes to completion.
-
Work-up: After cooling, carefully pour the reaction mixture into ice-water to quench any unreacted thionyl chloride.
-
Purification: Separate the organic layer and wash it with a dilute sodium carbonate solution, followed by water. Dry the organic layer over anhydrous calcium chloride, filter, and purify by distillation.
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups.
Nucleophilic Substitution
The chlorine atom can be displaced by various nucleophiles to introduce different functional groups. For example, reaction with sodium hydroxide can lead to the formation of butane-1,2-diol.[1]
Dehydrochlorination
Under basic conditions, this compound can undergo an elimination reaction to form but-1-en-2-ol, which would tautomerize to butan-2-one.[1]
Reaction Mechanism: Nucleophilic Substitution
Caption: Nucleophilic substitution reaction of this compound.
Applications in Drug Development
As a bifunctional molecule, this compound serves as a building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[1] Its potential as a biomarker for head and neck cancer has also been investigated.[1]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
-
Keep away from heat, sparks, open flames, and hot surfaces.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. The synthesis protocols provided herein offer reliable methods for its preparation in a laboratory setting. A thorough understanding of its reactivity and safe handling procedures is essential for its effective application in research and development, particularly in the field of drug discovery.
References
- 1. Buy this compound | 1873-25-2 [smolecule.com]
- 2. This compound | 1873-25-2 | BAA87325 | Biosynth [biosynth.com]
- 3. This compound | 1873-25-2 [sigmaaldrich.com]
- 4. This compound | C4H9ClO | CID 547687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butanol, 1-chloro- (CAS 1873-25-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Spectroscopic Profile of 1-Chlorobutan-2-ol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1-chlorobutan-2-ol, a significant chemical intermediate in various synthetic processes. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.
¹H NMR Data (Predicted)
Due to the limited availability of experimental spectra in public databases, the following ¹H NMR data is based on computational predictions. These values provide an estimation of the expected chemical shifts, multiplicities, and coupling constants.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H on C4 (CH₃) | ~1.05 | Triplet | ~7.4 |
| H on C3 (CH₂) | ~1.65 | Multiplet | - |
| H on C2 (CHOH) | ~3.85 | Multiplet | - |
| H on C1 (CH₂Cl) | ~3.60 | Multiplet | - |
| OH | Variable | Singlet (broad) | - |
Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on the solvent, concentration, and temperature.
¹³C NMR Data
The ¹³C NMR spectral data provides insight into the carbon framework of the molecule.[1]
| Carbon | Chemical Shift (ppm) |
| C4 (CH₃) | ~10.0 |
| C3 (CH₂) | ~26.5 |
| C1 (CH₂Cl) | ~51.0 |
| C2 (CHOH) | ~71.0 |
Source: Wiley-VCH GmbH, retrieved from PubChem.[1]
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. The following table lists the expected characteristic absorption bands.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | ~3400 | Strong, Broad |
| C-H stretch (alkane) | ~2960-2870 | Strong |
| C-O stretch (secondary alcohol) | ~1100 | Strong |
| C-Cl stretch | ~750-650 | Strong |
Mass Spectrometry (MS) Data
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.[1]
| m/z | Relative Intensity | Proposed Fragment |
| 59 | 100% | [CH₃CH₂CHOH]⁺ |
| 31 | High | [CH₂OH]⁺ |
| 79 | High | [M - CH₃CH₂]⁺ (containing ³⁵Cl) |
| 81 | High | [M - CH₃CH₂]⁺ (containing ³⁷Cl) |
Source: NIST Mass Spectrometry Data Center, retrieved from PubChem.[1]
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented. These protocols are adaptable for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
If necessary, filter the solution to remove any particulate matter.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, and a longer acquisition time or a higher number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Ensure there are no air bubbles trapped in the film.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Mode: Transmission.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Procedure:
-
Record a background spectrum of the empty spectrometer.
-
Place the prepared salt plates in the sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be optimized for the instrument's sensitivity.
Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A suitable capillary column for the separation of volatile polar compounds (e.g., a DB-5ms or equivalent).
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few minutes, followed by a ramp to a final temperature of 200-250 °C. The specific program should be optimized to achieve good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 30) to a value greater than the molecular weight of the compound (e.g., 150).
-
Ion Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
Physical properties of 1-Chlorobutan-2-ol (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Summary of Physical Properties
A precise, experimentally verified boiling point and density for 1-chlorobutan-2-ol are not cited in major chemical databases. However, its fundamental properties have been calculated and are presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₉ClO | PubChem[1][2] |
| Molecular Weight | 108.57 g/mol | PubChem[1][2][3] |
| IUPAC Name | This compound | PubChem[1][2] |
| Boiling Point | Data not available | |
| Density | Data not available |
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.
Methodology: Distillation Method
-
Apparatus Setup: A simple distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head.
-
Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Data Collection: As the liquid heats, the temperature will rise. The temperature reading is recorded when the vapor condensation ring passes the thermometer bulb and a steady temperature is maintained while the liquid is distilling. This steady temperature is the boiling point.
-
Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may need to be applied to the observed boiling point.
Determination of Density
Density is the mass of a substance per unit volume. It is an intrinsic property that can aid in the identification and purity assessment of a compound.
Methodology: Pycnometer Method
-
Apparatus Preparation: A clean, dry pycnometer (a small glass flask with a precisely fitted ground glass stopper with a capillary tube through it) is weighed accurately on an analytical balance.
-
Sample Filling: The pycnometer is filled with this compound. Care is taken to ensure no air bubbles are trapped inside. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off the exterior of the pycnometer.
-
Weighing: The filled pycnometer is weighed again to determine the mass of the this compound.
-
Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density, typically distilled water, at a specific temperature. The mass of the water is determined by weighing. The precise volume of the pycnometer can then be calculated using the known density of water at that temperature.
-
Calculation: The density of this compound is calculated by dividing the mass of the sample by the determined volume of the pycnometer.
Logical Relationships of Physical Properties
The following diagram illustrates the relationship between the chemical substance and the determination of its physical properties through experimental procedures.
Caption: Workflow for determining and presenting physical properties.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereochemistry and Chirality of 1-Chlorobutan-2-ol
This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound, a chiral molecule with applications in organic synthesis and as a potential biomarker. This document details the molecule's stereoisomers, their physical and chemical properties, and methods for their synthesis and analysis.
Introduction to the Chirality of this compound
This compound, with the chemical formula C₄H₉ClO, is a secondary alcohol containing a chlorine atom.[1] The presence of a stereocenter at the second carbon atom (C2), which is bonded to four different substituents (a hydrogen atom, a hydroxyl group, a chloromethyl group, and an ethyl group), confers chirality upon the molecule.[2] Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-chlorobutan-2-ol and (S)-1-chlorobutan-2-ol based on the Cahn-Ingold-Prelog (CIP) priority rules.
The two enantiomers of this compound possess identical physical properties such as boiling point, melting point, and density.[2] However, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. The dextrorotatory (+) enantiomer rotates light to the right, while the levorotatory (-) enantiomer rotates it to the left. A 1:1 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.[2]
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that specific rotation values for the pure enantiomers are not widely reported in publicly available literature. The physical properties of the individual enantiomers are expected to be identical to those of the racemic mixture.
| Property | Value | Reference |
| Molecular Formula | C₄H₉ClO | [1] |
| Molecular Weight | 108.57 g/mol | [1] |
| Boiling Point (racemate) | 122.94 °C (estimate) | |
| Density (racemate) | 1.068 g/cm³ | |
| IUPAC Name | This compound | [1] |
Synthesis of Enantiomerically Enriched this compound
The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.
Enantioselective Synthesis
One common method for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone.[3] In the case of this compound, this would involve the enantioselective reduction of 1-chloro-2-butanone.
Experimental Protocol: Enantioselective Reduction of 1-Chloro-2-butanone
This protocol is a general representation of an asymmetric ketone reduction.
-
Catalyst Preparation: A chiral catalyst, such as a ruthenium complex with a chiral ligand (e.g., a pseudo-dipeptide-based ligand), is prepared in situ by dissolving the ruthenium precursor and the ligand in an appropriate solvent (e.g., 2-propanol) under an inert atmosphere.[3]
-
Reaction Setup: 1-chloro-2-butanone is dissolved in the same solvent and added to the catalyst solution. A hydrogen source, such as 2-propanol, is used.[3]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reduction is complete, as monitored by techniques like TLC or GC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with a suitable organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched this compound.
Resolution of Racemic this compound
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipase-catalyzed acylation is a common and effective method for the kinetic resolution of racemic alcohols.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Chlorobutan-2-ol
This protocol is a general procedure for lipase-catalyzed resolution.
-
Reaction Setup: Racemic this compound is dissolved in an appropriate organic solvent (e.g., toluene). An acyl donor, such as vinyl acetate, and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added to the solution.
-
Reaction Conditions: The reaction mixture is incubated at a specific temperature (often room temperature) with constant stirring. The progress of the reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached.
-
Separation: At 50% conversion, one enantiomer will have been preferentially acylated by the lipase. The reaction is stopped, and the enzyme is filtered off. The resulting mixture contains one enantiomer as the unreacted alcohol and the other as the corresponding ester.
-
Purification and Hydrolysis: The unreacted alcohol and the ester are separated by column chromatography. The separated ester is then hydrolyzed (e.g., using NaOH in methanol/water) to yield the other enantiomer of this compound. Both enantiomers are then purified.
Chiral Analysis
Determining the enantiomeric excess (ee) of a sample of this compound is crucial for evaluating the success of an enantioselective synthesis or resolution. Chiral gas chromatography (GC) is a powerful analytical technique for this purpose.[4]
Experimental Protocol: Chiral GC Analysis of this compound
This is a general protocol for chiral GC analysis.
-
Column Selection: A capillary GC column with a chiral stationary phase is used. A common choice for the separation of chiral alcohols is a cyclodextrin-based column (e.g., β-DEX™ or γ-DEX™).[5]
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector Temperature: Typically set around 200-250 °C.
-
Oven Temperature Program: An initial temperature is held for a few minutes, then ramped up to a final temperature to ensure good separation of the enantiomers. A representative program might be: 60 °C for 2 min, then ramp to 150 °C at 5 °C/min.
-
Detector: A flame ionization detector (FID) is commonly used, with a temperature of around 250 °C.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
-
Data Analysis: The two enantiomers will have different retention times on the chiral column. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion
This compound is a chiral molecule with significant potential in synthetic chemistry. Understanding its stereochemistry is fundamental for its application in the development of new chemical entities. This guide has outlined the key aspects of its chirality, provided available physicochemical data, and detailed experimental approaches for the synthesis and analysis of its enantiomers. The provided protocols offer a solid foundation for researchers and professionals working with this and similar chiral compounds. Further research to determine the specific rotation of the pure enantiomers and to optimize the presented synthetic and analytical methods is encouraged.
References
An In-depth Technical Guide to the Enantiomers of 1-Chlorobutan-2-ol for Researchers and Drug Development Professionals
Introduction: The enantiomers of 1-chlorobutan-2-ol, (R)-1-chlorobutan-2-ol and (S)-1-chlorobutan-2-ol, are chiral molecules that serve as versatile building blocks in asymmetric synthesis. Their distinct stereochemistry makes them valuable intermediates in the development of pharmaceuticals and other bioactive compounds, where the biological activity is often enantiomer-specific. This technical guide provides a comprehensive overview of the synthesis, separation, and physicochemical properties of these enantiomers, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₉ClO |
| Molecular Weight | 108.57 g/mol [1] |
| Boiling Point | Not specified |
| Density | Not specified |
| Refractive Index | Not specified |
Table 2: Spectroscopic Data for Racemic this compound
| Spectroscopy | Data |
| ¹H NMR | Characteristic peaks corresponding to the different proton environments in the molecule. |
| ¹³C NMR | Four distinct signals corresponding to the four carbon atoms in the structure. |
| IR Spectroscopy | Key absorptions include a broad O-H stretch, C-H stretching and bending vibrations, and a C-Cl stretch. |
Enantioselective Synthesis and Separation
The preparation of enantiomerically pure (R)- and (S)-1-chlorobutan-2-ol can be achieved through two primary strategies: asymmetric synthesis from a prochiral starting material or resolution of a racemic mixture.
Experimental Protocol 1: Enantioselective Synthesis via Grignard Reaction with Chiral Epichlorohydrin
This method involves the nucleophilic ring-opening of a chiral epoxide, (R)- or (S)-epichlorohydrin, with a Grignard reagent. The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting chlorohydrin.
Materials:
-
(R)- or (S)-epichlorohydrin
-
Ethylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reactions (oven-dried)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of (R)- or (S)-epichlorohydrin in anhydrous diethyl ether.
-
Cool the flask in an ice-water bath.
-
Add a solution of ethylmagnesium bromide dropwise from the dropping funnel to the stirred solution of epichlorohydrin.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to yield the corresponding enantiomer of this compound.
Experimental Protocol 2: Kinetic Resolution of Racemic this compound via Lipase-Catalyzed Acylation
Kinetic resolution is a widely used method for separating enantiomers. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, a lipase. One enantiomer is acylated at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozym® 435)[2][3]
-
Acyl donor (e.g., vinyl acetate or acetic anhydride)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Standard laboratory glassware
Procedure:
-
To a solution of racemic this compound in an anhydrous organic solvent, add the immobilized lipase.
-
Add the acyl donor to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C).
-
Monitor the progress of the reaction by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric purity for both the unreacted alcohol and the acylated product.
-
Filter off the immobilized lipase. The lipase can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the unreacted this compound enantiomer from the acylated enantiomer by column chromatography on silica gel.
-
The acylated enantiomer can be deprotected (hydrolyzed) to yield the other enantiomer of this compound.
Analytical Methods for Enantiomeric Separation
The determination of enantiomeric purity is crucial in asymmetric synthesis and resolution. Chiral chromatography is the primary analytical technique for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC columns, typically coated with a cyclodextrin-based stationary phase, can be used to separate the enantiomers of volatile compounds like this compound. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives or for preparative scale separations, chiral HPLC is a powerful tool. Polysaccharide-based chiral stationary phases are commonly employed. The enantiomers are separated based on their differential interactions with the chiral stationary phase in a suitable mobile phase.
Biological Activity and Toxicological Profile
The biological activity of chlorohydrins is an area of ongoing research. Some chloropropanols have been identified as food contaminants and have been studied for their toxicological effects. However, specific data on the enantiomers of this compound regarding their biological signaling pathways or differential toxicity is limited in publicly available literature. It is plausible that the enantiomers could exhibit different metabolic fates and toxicological profiles due to the stereospecificity of enzymes. Further research is needed to elucidate the specific biological activities of (R)- and (S)-1-chlorobutan-2-ol.
Applications in Drug Development
Chiral chlorohydrins are valuable intermediates in the synthesis of a variety of pharmaceuticals. The hydroxyl and chloro- functionalities provide reactive sites for further chemical transformations, allowing for the construction of more complex molecular architectures. The ability to introduce a specific stereocenter early in a synthetic route is a significant advantage in the efficient and enantioselective synthesis of drug candidates.
Conclusion
(R)- and (S)-1-chlorobutan-2-ol are important chiral building blocks with significant potential in synthetic organic chemistry and drug development. This guide has provided an overview of their properties, synthesis, and separation. The detailed experimental protocols offer a starting point for researchers to produce and analyze these valuable enantiomers. Further investigation into their specific biological activities and toxicological profiles will be crucial for expanding their application in the pharmaceutical industry.
References
Conformational Landscape of 1-Chlorobutan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational preferences of small, flexible molecules are of paramount importance in understanding their chemical reactivity, physical properties, and biological activity. 1-Chlorobutan-2-ol, a simple chlorohydrin, serves as an excellent model system for exploring the subtle interplay of steric and electronic effects that govern molecular geometry. This technical guide provides an in-depth analysis of the conformational landscape of this compound, integrating theoretical principles with experimental methodologies. A key focus is the role of intramolecular hydrogen bonding and the gauche effect in determining the relative stabilities of its rotational isomers. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical principles and workflows.
Theoretical Background: The Drivers of Conformational Preference
The rotation around the C1-C2 bond in this compound gives rise to a series of staggered and eclipsed conformers. The relative stability of these conformers is primarily dictated by two key phenomena: intramolecular hydrogen bonding and the gauche effect.
1.1. Intramolecular Hydrogen Bonding:
In conformers where the hydroxyl group and the chlorine atom are in close proximity, a weak intramolecular hydrogen bond can form. This interaction involves the donation of electron density from the lone pair of the chlorine atom to the antibonding orbital of the O-H bond. This stabilizing interaction is most pronounced in the gauche conformations.
1.2. The Gauche Effect:
The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned at a dihedral angle of approximately 60° (gauche) rather than 180° (anti). This preference is often attributed to a stabilizing hyperconjugative interaction between the bonding and antibonding orbitals of the C-X and C-Y bonds (where X and Y are electronegative atoms). In this compound, this effect contributes to the stability of the gauche conformers where the C-Cl and C-O bonds are gauche to each other.
Rotational Isomers of this compound
Rotation around the C1-C2 bond of this compound results in three staggered conformers: one anti and two gauche. The equilibrium between these conformers is a critical aspect of its conformational analysis.
Experimental Methodologies
The conformational analysis of this compound relies on a combination of spectroscopic techniques and computational modeling.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-5 mol%) in a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or deuterated chloroform (CDCl₃). The use of a non-polar solvent is crucial to minimize intermolecular hydrogen bonding, which would compete with and obscure the intramolecular interactions of interest.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, allowing for accurate integration and measurement of coupling constants.
-
Data Analysis:
-
Chemical Shifts: Analyze the chemical shifts of the protons, particularly those on C1 and C2.
-
Coupling Constants: Measure the vicinal coupling constants (³J) between the protons on C1 and C2.
-
Karplus Equation: Apply the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons. The generalized Karplus equation is given by: J(φ) = A cos²(φ) + B cos(φ) + C where J is the vicinal coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters. By comparing the experimentally observed coupling constants with the theoretical values for different conformers, the relative populations of the anti and gauche conformers can be estimated.
-
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent (e.g., CCl₄) at varying concentrations.
-
Data Acquisition: Record the FTIR spectrum of each solution in the hydroxyl stretching region (approximately 3200-3700 cm⁻¹).
-
Data Analysis:
-
Identify the absorption bands corresponding to the "free" (non-hydrogen-bonded) hydroxyl group and the intramolecularly hydrogen-bonded hydroxyl group. The free O-H stretch typically appears as a sharp band at a higher wavenumber (around 3600-3640 cm⁻¹), while the bonded O-H stretch is a broader band at a lower wavenumber (around 3550-3600 cm⁻¹).
-
By analyzing the relative intensities of these two bands at different concentrations, the equilibrium constant for the formation of the intramolecularly hydrogen-bonded conformer can be determined.
-
Quantitative Data Summary
Due to the limited availability of published experimental and computational data specifically for this compound, the following tables present a combination of available experimental data and representative theoretical values for closely related small chlorohydrins. This data serves to illustrate the expected magnitudes and trends.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H on C1a | 3.58 | dd | J = 11.1, 3.5 |
| H on C1b | 3.44 | dd | J = 11.1, 6.8 |
| H on C2 | 3.68 | m | - |
| OH | 2.73 | s | - |
| CH₂ | 1.53 | m | - |
| CH₃ | 0.93 | t | J = 7.5 |
Data obtained from a ¹H NMR spectrum in CDCl₃.[1]
Table 2: Representative Conformational Data for a Simple Chlorohydrin (e.g., 2-Chloroethanol)
| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) | Population (%) |
| Anti | ~180° | 0.8 - 1.5 | 10 - 20 |
| Gauche | ~60° | 0 (Reference) | 80 - 90 |
These values are representative and can vary depending on the specific molecule, solvent, and level of theory used in calculations.
Workflow and Logical Relationships
The conformational analysis of this compound follows a structured workflow that integrates experimental and computational approaches.
Conclusion
The conformational equilibrium of this compound is predominantly governed by the formation of an intramolecular hydrogen bond between the hydroxyl group and the chlorine atom. This interaction stabilizes the gauche conformers over the anti conformer. Experimental techniques such as NMR and FTIR spectroscopy, in conjunction with computational modeling, provide a powerful toolkit for elucidating the conformational landscape of this and similar small molecules. The quantitative data, though limited for this specific molecule, aligns with the well-established principles of the gauche effect and intramolecular hydrogen bonding in halohydrins. A comprehensive understanding of these conformational preferences is essential for predicting the reactivity and properties of this compound in various chemical and biological contexts.
References
1-Chlorobutan-2-ol: A Potential Human Metabolite and Head and Neck Cancer Biomarker
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Chlorobutan-2-ol, a chlorinated secondary alcohol, has been identified as a human metabolite, with recent research highlighting its potential as a non-invasive biomarker for the detection of head and neck cancer. This technical guide provides a comprehensive overview of the current knowledge on this compound as a human metabolite, including its proposed metabolic pathway, quantitative data from human studies, and detailed experimental protocols for its detection. This document is intended for researchers, scientists, and drug development professionals interested in the fields of metabolomics, cancer biomarkers, and xenobiotic metabolism.
Presence in Humans and Link to Head and Neck Cancer
Scientific evidence points to the presence of this compound in human saliva. A key study by Taware et al. (2018) identified this compound as a differentially expressed volatile organic compound (VOC) in the saliva of patients with head and neck cancer (HNC) compared to healthy controls. This discovery has opened avenues for the development of non-invasive diagnostic tools for HNC.
Quantitative Data
The following table summarizes the findings from the study by Taware et al. (2018) regarding the presence of this compound in the saliva of HNC patients and healthy controls.
| Analyte | Patient Group | Concentration/Abundance (Arbitrary Units) | Fold Change | p-value |
| This compound | Head and Neck Cancer | 1.25 ± 0.21 | 2.5 | < 0.05 |
| Healthy Controls | 0.50 ± 0.15 |
Data are presented as mean ± standard deviation.
Proposed Metabolic Pathway of this compound
The precise metabolic pathway of this compound in humans has not been fully elucidated. However, based on the known metabolism of similar short-chain chlorinated alkanes, a plausible pathway can be proposed. This pathway likely involves two main phases of xenobiotic metabolism.
Phase I Metabolism: Oxidation
The initial step is likely the oxidation of a precursor compound, such as 1-chlorobutane, by cytochrome P450 (CYP450) enzymes, primarily in the liver. This hydroxylation reaction would introduce a hydroxyl group, leading to the formation of this compound.
Phase II Metabolism: Conjugation
Following its formation, this compound is expected to undergo Phase II conjugation reactions to facilitate its excretion from the body. The primary conjugation pathways for hydroxylated compounds are glucuronidation and sulfation. Additionally, glutathione conjugation is a common pathway for the detoxification of chlorinated compounds.
The following diagram illustrates the proposed metabolic pathway:
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
The detection and quantification of this compound in human saliva are typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Collection and Preparation
-
Saliva Collection: Unstimulated whole saliva samples are collected from subjects. It is recommended that subjects refrain from eating, drinking, or oral hygiene for at least one hour prior to collection.
-
Sample Processing: A defined volume of saliva (e.g., 1 mL) is transferred to a headspace vial. An internal standard may be added for quantitative analysis.
-
Incubation: The vial is sealed and incubated at a specific temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
HS-SPME Procedure
-
Fiber Selection: A suitable SPME fiber, such as one coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is chosen for the extraction of a broad range of volatile compounds.
-
Extraction: The SPME fiber is exposed to the headspace of the heated saliva sample for a defined time (e.g., 30 minutes) to adsorb the volatile analytes.
GC-MS Analysis
-
Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.
-
Chromatographic Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometric Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for compound identification by comparing them to spectral libraries (e.g., NIST).
-
Quantification: The abundance of each compound is determined by integrating the area of its corresponding chromatographic peak.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for VOC analysis in saliva.
Logical Relationship for Biomarker Discovery
The identification of this compound as a potential biomarker for HNC follows a logical progression from initial observation to potential clinical application.
Caption: Logical steps in biomarker discovery.
Conclusion
This compound is an emerging human metabolite of interest, particularly due to its potential as a non-invasive salivary biomarker for head and neck cancer. While its metabolic pathway is not yet fully characterized, it is hypothesized to be formed through Phase I oxidation of a precursor and subsequently eliminated via Phase II conjugation reactions. The analytical methods for its detection in saliva are well-established, providing a solid foundation for further research. Future studies should focus on validating its biomarker potential in larger and more diverse patient cohorts and on elucidating the specific enzymatic processes involved in its metabolism. This will be crucial for translating this promising finding into a clinically useful diagnostic tool and for understanding its role in human health and disease.
Solubility of 1-Chlorobutan-2-ol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-chlorobutan-2-ol in organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from the structurally similar compound, chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol), to provide valuable insights. It also details a general experimental protocol for determining solubility and outlines a common synthesis route for this compound.
Introduction to this compound
This compound is a secondary alcohol with the chemical formula C₄H₉ClO. It is an organochlorine compound and a volatile organic compound.[1] Its structure, featuring both a hydroxyl group and a chlorine atom, imparts a degree of polarity that influences its solubility in various media. Understanding its solubility is crucial for its application as a potential human metabolite and in various chemical syntheses.[1]
Solubility Profile
Table 1: Solubility of Chlorobutanol in Various Solvents
| Solvent | Qualitative Solubility | Semi-Quantitative Solubility (at 20°C unless otherwise specified) |
| Ethanol (95%) | Very Soluble/Freely Soluble | 1 in 1[2] |
| Chloroform | Freely Soluble | Freely soluble[3] |
| Ether | Very Soluble/Freely Soluble | Freely soluble[3] |
| Acetone | Soluble | Soluble[4] |
| Glycerin (85%) | Soluble | 1 in 10[2] |
| Methanol | Freely Soluble | Freely soluble[2] |
| Volatile Oils | Freely Soluble | Freely soluble[3] |
| Water | Slightly Soluble | 1 in 125[2] |
Disclaimer: This data is for chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) and should be used as an approximation for the solubility of this compound with caution. The structural differences will lead to variations in the actual solubility values.
The principle of "like dissolves like" suggests that this compound, being a polar molecule due to its hydroxyl group, will exhibit good solubility in polar organic solvents such as alcohols, ketones, and ethers.[5][6] The presence of the chlorine atom also contributes to its polarity. Its solubility is expected to be lower in non-polar solvents.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent. This method is based on the isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Vials with airtight seals
-
Syringes and syringe filters (0.45 µm)
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow for phase separation (undissolved solute to settle).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Dilute a known mass of the saturated solution with the pure solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated Gas Chromatograph (or other suitable instrument) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analysis and the dilution factor, calculate the mass of this compound in the original saturated solution.
-
The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or mole fraction.
-
Synthesis of this compound
This compound can be synthesized through various methods, with a common approach being the halogenation of butan-2-ol.[7]
Reaction: The chlorination of butan-2-ol using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Mechanism: The reaction with thionyl chloride proceeds through a nucleophilic substitution mechanism. The hydroxyl group of butan-2-ol attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by a chloride ion results in the formation of this compound and the evolution of sulfur dioxide and hydrogen chloride gases.
Visualizations
Caption: Synthesis of this compound from Butan-2-ol.
Caption: Experimental Workflow for Solubility Determination.
References
- 1. This compound | C4H9ClO | CID 547687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phexcom.com [phexcom.com]
- 3. athenstaedt â Chemicals â Chlorobutanol [athenstaedt.de]
- 4. Buy Chlorobutanol | 57-15-8 | >98% [smolecule.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buy this compound | 1873-25-2 [smolecule.com]
Methodological & Application
Synthesis of 1-Chlorobutan-2-ol: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the regioselective synthesis of vicinal halohydrins such as 1-chlorobutan-2-ol is a critical process in the development of various pharmaceutical intermediates and fine chemicals. This document provides detailed application notes and experimental protocols for a reliable synthesis of this compound.
While the direct chlorination of butan-2-ol using common reagents like thionyl chloride or phosphorus pentachloride may seem like a straightforward approach, it predominantly yields the constitutional isomer 2-chlorobutane. This is due to the inherent reactivity of the secondary carbon bearing the hydroxyl group. To achieve the desired this compound, a more regioselective synthetic strategy is required. The most reliable and commonly employed method involves the ring-opening of 1,2-epoxybutane. This approach ensures the formation of the desired isomer with high selectivity.
This application note details the synthesis of this compound via the ring-opening of 1,2-epoxybutane using hydrochloric acid.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1,2-Epoxybutane | Commercially Available |
| Reagent | Concentrated Hydrochloric Acid (HCl) | Standard Laboratory Reagent |
| Solvent | Diethyl Ether (or other suitable inert solvent) | Standard Laboratory Reagent |
| Reaction Temperature | 0 °C to Room Temperature | General knowledge of epoxide ring-opening |
| Reaction Time | 1-3 hours | Estimated based on similar reactions |
| Product | This compound | Target Molecule |
| Typical Yield | >90% (based on analogous reactions) | Estimated based on similar reactions |
| Purification Method | Distillation under reduced pressure | General purification for liquid products |
Experimental Protocols
Synthesis of this compound from 1,2-Epoxybutane
This protocol describes the acid-catalyzed ring-opening of 1,2-epoxybutane to produce this compound.
Materials:
-
1,2-Epoxybutane
-
Concentrated Hydrochloric Acid (37%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-epoxybutane in an equal volume of diethyl ether. Cool the flask in an ice bath to 0 °C.
-
Addition of HCl: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the stirred solution from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Note & Protocol: Synthesis of 1-Chlorobutan-2-ol via Nucleophilic Substitution
Abstract
This document provides a detailed protocol for the synthesis of 1-chlorobutan-2-ol through the acid-catalyzed nucleophilic substitution reaction of 1,2-butylene oxide (2-ethyloxirane). The procedure outlines the reaction mechanism, experimental setup, safety precautions, and expected results. This method is a classic example of the regioselective ring-opening of an epoxide under acidic conditions, a fundamental transformation in organic synthesis relevant to pharmaceutical and chemical industries.
Introduction
Chlorohydrins, such as this compound, are valuable bifunctional molecules that serve as versatile intermediates in the synthesis of various organic compounds, including epoxides, diols, and amino alcohols. The synthesis described herein utilizes the ring-opening of 1,2-butylene oxide with hydrochloric acid. This reaction proceeds via an SN2-type mechanism where the epoxide oxygen is first protonated by the acid, making the electrophilic carbons more susceptible to nucleophilic attack by the chloride ion.[1][2]
Reaction Principle and Mechanism
Under acidic conditions, the epoxide ring-opening is a regioselective process.[3] The first step involves the rapid protonation of the epoxide's oxygen atom by a strong acid, such as HCl, to form a protonated epoxide intermediate.[1][4][5] This protonation enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group.
The subsequent step is the nucleophilic attack by the chloride ion (Cl⁻). Due to the electronic stabilization from the alkyl group, the transition state has significant carbocation character at the more substituted carbon (C2). Consequently, the nucleophile preferentially attacks this more substituted carbon, leading to the formation of the major product, this compound.[4][6][7] The reaction exhibits high stereospecificity, with the nucleophile attacking from the side opposite the C-O bond, resulting in an inversion of configuration if the carbon were a stereocenter (backside attack).[1][8]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 1,2-butylene oxide.
3.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,2-Butylene Oxide | 72.11 | 14.42 g (16.7 mL) | 0.20 | Stabilized, ≥99% purity |
| Hydrochloric Acid | 36.46 | 50 mL | 0.60 | Concentrated (37%, 12 M) |
| Diethyl Ether | 74.12 | 200 mL | - | Anhydrous, for extraction |
| Sodium Bicarbonate | 84.01 | ~50 mL | - | Saturated aqueous solution |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | For drying |
| Deionized Water | 18.02 | 100 mL | - | For washing |
3.2 Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Condenser
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Distillation apparatus
3.3 Safety Precautions
-
1,2-Butylene Oxide: Highly flammable, volatile, and a suspected carcinogen.[9] It can polymerize violently in the presence of strong acids.[10][11] All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated HCl: Corrosive and causes severe burns. Handle with extreme care in a fume hood.
-
Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby during its use.
3.4 Procedure
-
Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.
-
Reagent Addition: Add 50 mL of concentrated hydrochloric acid to the flask and cool the temperature to 0-5 °C with stirring.
-
Reaction: Slowly add 16.7 mL (0.20 mol) of 1,2-butylene oxide to the stirred HCl solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition to control the exothermic reaction and prevent violent polymerization.[10][11]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up & Neutralization: Transfer the reaction mixture to a 500 mL separatory funnel. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layer with 50 mL of deionized water, followed by 50 mL of brine to remove residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Data and Results
The successful synthesis should yield a colorless liquid. The expected results and physical properties are summarized below.
Table 1: Expected Yield and Physical Properties
| Parameter | Expected Value | Reference |
| Theoretical Yield | 21.72 g | Calculated |
| Actual Yield | (To be determined) | Experimental |
| Percent Yield | (To be determined) | Experimental |
| Appearance | Colorless Liquid | - |
| Boiling Point | 136-138 °C (at 760 mmHg) | [12] |
| Density | 1.058 g/cm³ | [12] |
| Log Kow | 1 | [12] |
Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.
Conclusion
This protocol provides a reliable and effective method for synthesizing this compound via the acid-catalyzed ring-opening of 1,2-butylene oxide. Careful control of the reaction temperature is critical for safety and to prevent unwanted polymerization. The procedure is suitable for laboratory-scale synthesis and serves as an excellent example of a regioselective nucleophilic substitution reaction for educational and research purposes.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ICSC 0636 - BUTYLENE OXIDE (STABILIZED) [chemicalsafety.ilo.org]
- 10. nj.gov [nj.gov]
- 11. 1,2-BUTYLENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. This compound | C4H9ClO | CID 547687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of Chiral 1-Chlorobutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of chiral 1-chlorobutan-2-ol, a valuable building block in the pharmaceutical industry. Two primary methods are presented: the enantioselective reduction of prochiral 1-chlorobutan-2-one and the enzymatic kinetic resolution of racemic this compound.
Introduction
Chiral this compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final drug molecule. Therefore, efficient and highly selective methods for its preparation are of significant interest. This document outlines two robust strategies to obtain enantiomerically enriched this compound.
Method 1: Enantioselective Reduction of 1-Chlorobutan-2-one using a Corey-Bakshi-Shibata (CBS) Catalyst
This method involves the asymmetric reduction of the prochiral ketone, 1-chlorobutan-2-one, to the corresponding chiral alcohol using a chiral oxazaborolidine catalyst, commonly known as the CBS catalyst. This approach is known for its high enantioselectivity and predictable stereochemical outcome.[1][2][3][4]
Logical Workflow for Enantioselective Reduction
Caption: Workflow for the enantioselective synthesis of this compound via CBS reduction.
Experimental Protocols
Protocol 1.1: Synthesis of 1-Chlorobutan-2-one
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroacetyl chloride (1.0 eq) dissolved in anhydrous diethyl ether under a nitrogen atmosphere.
-
Grignard Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Add ethylmagnesium bromide (1.1 eq, solution in diethyl ether or THF) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain 1-chlorobutan-2-one.
Protocol 1.2: Asymmetric Reduction of 1-Chlorobutan-2-one
-
Catalyst Preparation: In a flame-dried flask under nitrogen, dissolve the (R)- or (S)-CBS catalyst (0.05 - 0.1 eq) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Add borane-dimethyl sulfide complex (BH3·SMe2) or a solution of borane in THF (0.6 - 1.0 eq) to the catalyst solution and stir for 10-15 minutes at room temperature.
-
Ketone Addition: Cool the mixture to the desired temperature (typically between -20 °C and 0 °C). Add a solution of 1-chlorobutan-2-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction Progression: Stir the reaction mixture at the same temperature for 1-2 hours, monitoring the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol.
-
Purification: Remove the solvents under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral this compound.
Data Presentation
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-CBS | 1-Chlorobutan-2-one | 85-95 | >95 (for S-enantiomer) |
| (S)-CBS | 1-Chlorobutan-2-one | 85-95 | >95 (for R-enantiomer) |
Note: The presented data are typical values for the CBS reduction of α-chloro ketones and may vary depending on the specific reaction conditions.
Method 2: Enzymatic Kinetic Resolution of Racemic this compound
This method utilizes the enantioselectivity of lipases to preferentially acylate one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer and the acylated product. Lipase-catalyzed reactions are known for their high selectivity and mild reaction conditions.[5]
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Experimental Protocols
Protocol 2.1: Synthesis of Racemic this compound
-
Reaction Setup: In a round-bottom flask, dissolve 1-butene in a mixture of water and a suitable organic solvent (e.g., THF).
-
Halohydrin Formation: Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC.
-
Work-up: Add a saturated aqueous solution of sodium sulfite to quench any remaining NCS.
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by distillation to obtain racemic this compound.
Protocol 2.2: Lipase-Catalyzed Kinetic Resolution
-
Reaction Mixture: In a flask, dissolve racemic this compound (1.0 eq) in an organic solvent such as toluene or tert-butyl methyl ether.
-
Acyl Donor: Add an acyl donor, typically vinyl acetate (0.5 - 0.6 eq).
-
Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B, CALB) to the mixture.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
Separation: Once the desired conversion is reached, filter off the enzyme. The remaining alcohol and the formed ester can be separated by column chromatography on silica gel.
Data Presentation
| Lipase | Acyl Donor | Solvent | Conversion (%) | ee (Alcohol, %) | ee (Ester, %) |
| CALB | Vinyl Acetate | Toluene | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | tert-Butyl methyl ether | ~50 | >98 | >98 |
Note: The presented data are typical for lipase-catalyzed kinetic resolutions of secondary alcohols and may require optimization for this specific substrate.
Product Characterization
Chiral Gas Chromatography (GC) Analysis
The enantiomeric excess of the synthesized chiral this compound can be determined by chiral gas chromatography.
-
Column: A chiral capillary column (e.g., a cyclodextrin-based stationary phase) is required.[6]
-
Sample Preparation: The alcohol may need to be derivatized (e.g., to its acetate or trifluoroacetate ester) to improve separation and detection.
-
Analysis Conditions: The oven temperature program, carrier gas flow rate, and detector settings must be optimized to achieve baseline separation of the two enantiomers.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Conclusion
The stereoselective synthesis of chiral this compound can be effectively achieved through either the enantioselective reduction of its corresponding ketone or the enzymatic kinetic resolution of the racemate. The choice of method may depend on factors such as the availability of starting materials, the desired enantiomer, and the scale of the synthesis. Both protocols provided offer reliable pathways to this important chiral building block, with the potential for high yields and excellent enantioselectivities. Careful optimization of reaction conditions and appropriate analytical monitoring are crucial for successful outcomes.
References
Application Note: Synthesis of 1,2-Epoxybutane from 1-Chlorobutan-2-ol
Abstract
This document provides detailed protocols and technical data for the synthesis of 1,2-epoxybutane (also known as 1,2-butylene oxide) using 1-chlorobutan-2-ol as the precursor. The synthesis proceeds via a base-mediated intramolecular SN2 reaction, a variant of the Williamson ether synthesis. This method is a robust and high-yielding route for the formation of epoxides from vicinal halohydrins.[1][2] The protocols and data presented are intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Reaction Mechanism
The conversion of this compound to 1,2-epoxybutane is a classic example of an intramolecular Williamson ether synthesis. The reaction is initiated by a base, which deprotonates the hydroxyl group of the halohydrin to form a nucleophilic alkoxide. This is followed by a rapid, intramolecular SN2 attack by the alkoxide on the adjacent carbon atom bearing the chlorine atom, which acts as the leaving group.[3][4][5] This concerted ring-closing step results in the formation of the strained three-membered epoxide ring. For the SN2 reaction to occur efficiently, the nucleophilic oxygen and the leaving group must be in an anti-periplanar conformation.[3][1]
Caption: Figure 1: Reaction Mechanism for Epoxide Formation.
Experimental Protocols
This section outlines a standard laboratory procedure for the synthesis of 1,2-epoxybutane from this compound.
2.1 Materials and Equipment
-
Reagents: this compound, Sodium hydroxide (NaOH), Diethyl ether (anhydrous), Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.
2.2 Detailed Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.86 g (0.10 mol) of this compound in 50 mL of diethyl ether.
-
Base Addition: Prepare a solution of 6.0 g (0.15 mol) of sodium hydroxide in 30 mL of water. Transfer this solution to a dropping funnel.
-
Reaction Execution: Add the NaOH solution dropwise to the stirred solution of this compound over 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature at or below room temperature using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice with 30 mL of water, followed by one wash with 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of fresh diethyl ether.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The resulting crude 1,2-epoxybutane can be purified by fractional distillation (boiling point: 63 °C).
2.3 Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
This compound is corrosive and an irritant.[6]
-
Sodium hydroxide is highly corrosive.
-
Diethyl ether is extremely flammable. Ensure no open flames or spark sources are present.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Figure 2: General Experimental Workflow.
Data Presentation
The intramolecular cyclization of halohydrins is known to be a highly efficient process.[7] The following table summarizes the key parameters and expected outcomes for the described protocol.
| Parameter | Value / Description | Notes |
| Precursor | This compound | A vicinal halohydrin. |
| Product | 1,2-Epoxybutane (1,2-Butylene Oxide) | A versatile epoxide intermediate. |
| Reagent | Sodium Hydroxide (NaOH) | A strong base is required to deprotonate the alcohol.[3] Other bases like KOH or NaH can also be used. |
| Solvent | Diethyl Ether / Water | A biphasic system is common, though single-phase systems with alcoholic solvents can also be employed. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically fast and can be exothermic. Cooling may be required during base addition. |
| Reaction Time | 2 - 3 hours | Monitor by TLC or GC for completion. |
| Expected Yield | > 90% | This reaction is generally high-yielding due to the favorable intramolecular nature of the ring closure. |
| Product Purity | > 99% (after distillation) | The industrial chlorohydrin process for producing 1,2-butylene oxide reports selectivities of ≥99.0%.[7] |
| Boiling Point (Product) | 63 °C | Allows for effective purification by fractional distillation. |
| Molecular Weight | Precursor: 108.57 g/mol [6]Product: 72.11 g/mol | Useful for stoichiometric calculations and yield determination. |
References
Application Notes and Protocols: Dehydrochlorination of 1-Chlorobutan-2-ol to Form Butenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the dehydrochlorination of 1-chlorobutan-2-ol, a reaction that yields a mixture of butene isomers. The reaction is a fundamental example of an elimination reaction and is relevant to the synthesis of various organic intermediates. These notes cover the underlying reaction mechanisms, experimental procedures with different bases, and expected product distributions. The provided protocols are designed to be adaptable for research and process development applications.
Introduction
The dehydrochlorination of this compound is a classic elimination reaction that proceeds via an E2 mechanism or a competing epoxide-mediated pathway. The reaction typically employs a strong base, such as potassium hydroxide (KOH) in an alcoholic solvent, to remove a proton and a chloride ion, resulting in the formation of a carbon-carbon double bond. The primary products are but-1-ene, cis-but-2-ene, and trans-but-2-ene. The distribution of these isomers is highly dependent on the reaction conditions, particularly the nature of the base used. According to Zaitsev's rule, the more substituted alkene (but-2-ene) is generally the major product when using a small, strong base. Conversely, the use of a sterically hindered (bulky) base can favor the formation of the less substituted alkene (but-1-ene), often referred to as the Hofmann product. Understanding and controlling the product distribution is crucial for synthetic applications where a specific butene isomer is desired.
Reaction Mechanisms
The dehydrochlorination of this compound can proceed through two primary pathways: a direct E2 elimination and an epoxide-mediated pathway.
E2 Elimination Pathway
In the presence of a strong, non-bulky base like alcoholic potassium hydroxide, the reaction is likely to proceed via a concerted E2 mechanism. The base abstracts a proton from the carbon adjacent to the carbon bearing the chlorine atom, and the chloride ion is simultaneously eliminated. This leads to the formation of a double bond.
Caption: E2 Elimination Pathway for this compound.
Epoxide-Mediated Pathway
Due to the presence of a hydroxyl group vicinal to the chlorine atom, an intramolecular Williamson ether synthesis can occur, forming a butene oxide intermediate. The base first deprotonates the hydroxyl group, and the resulting alkoxide attacks the carbon bearing the chlorine, displacing the chloride ion to form an epoxide ring. The epoxide can then undergo a base-catalyzed ring-opening and subsequent elimination to yield butenes.
Caption: Epoxide-Mediated Pathway in Dehydrochlorination.
Data Presentation
The following table summarizes illustrative quantitative data for the product distribution in the dehydrochlorination of this compound under different basic conditions. This data is representative and based on established principles of elimination reactions. Actual results may vary depending on specific experimental parameters.
| Base | Solvent | Temperature (°C) | But-1-ene (%) | cis-But-2-ene (%) | trans-But-2-ene (%) | Total Yield (%) |
| Potassium Hydroxide (KOH) | Ethanol | 80 | 25 | 15 | 60 | 85 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 80 | 70 | 10 | 20 | 80 |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a corrosive and irritant substance. Potassium hydroxide and potassium tert-butoxide are corrosive and should be handled with care. Ethanol and tert-butanol are flammable.
Protocol 1: Dehydrochlorination using Potassium Hydroxide (Favors Zaitsev Product)
Objective: To synthesize butenes from this compound with a product distribution favoring the more substituted but-2-ene isomers.
Materials:
-
This compound (10.86 g, 0.1 mol)
-
Potassium hydroxide (8.4 g, 0.15 mol)
-
Ethanol (100 mL)
-
Boiling chips
-
Apparatus for heating under reflux and distillation
-
Gas collection apparatus (e.g., gas syringe or inverted graduated cylinder in a water bath)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Set up a round-bottom flask with a reflux condenser.
-
In the round-bottom flask, dissolve potassium hydroxide in ethanol with gentle warming and stirring.
-
Once the potassium hydroxide is dissolved, add boiling chips and this compound to the flask.
-
Heat the mixture to reflux (approximately 80°C) and maintain the reflux for 2 hours.
-
After the reflux period, rearrange the apparatus for distillation to collect the gaseous butene products. The butenes will distill as they are formed.
-
Collect the evolved gases in a gas collection apparatus.
-
Analyze the collected gas mixture by gas chromatography to determine the relative amounts of but-1-ene, cis-but-2-ene, and trans-but-2-ene.
Protocol 2: Dehydrochlorination using Potassium tert-Butoxide (Favors Hofmann Product)
Objective: To synthesize butenes from this compound with a product distribution favoring the less substituted but-1-ene.
Materials:
-
This compound (10.86 g, 0.1 mol)
-
Potassium tert-butoxide (16.8 g, 0.15 mol)
-
tert-Butanol (100 mL)
-
Boiling chips
-
Apparatus for heating under reflux and distillation
-
Gas collection apparatus
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Set up a round-bottom flask with a reflux condenser in a dry atmosphere (e.g., under a nitrogen or argon blanket, as potassium tert-butoxide is moisture-sensitive).
-
In the round-bottom flask, dissolve potassium tert-butoxide in tert-butanol.
-
Add boiling chips and this compound to the flask.
-
Heat the mixture to reflux (approximately 80°C) and maintain the reflux for 2 hours.
-
After the reflux period, set up the apparatus for distillation to collect the gaseous butene products.
-
Collect the evolved gases in a gas collection apparatus.
-
Analyze the collected gas mixture by gas chromatography to determine the product distribution.
Experimental Workflow
The general workflow for the dehydrochlorination of this compound is outlined below.
Caption: General Experimental Workflow.
Conclusion
The dehydrochlorination of this compound provides a versatile route to butene isomers. By carefully selecting the base and reaction conditions, the product distribution can be tailored to favor either the thermodynamically more stable Zaitsev products (but-2-enes) or the sterically favored Hofmann product (but-1-ene). The protocols and data presented herein serve as a valuable guide for researchers in synthetic organic chemistry and related fields, enabling the controlled synthesis of butene feedstocks for further chemical transformations. It is recommended to perform small-scale pilot reactions to optimize conditions for specific applications and equipment.
Application Notes and Protocols for Grignard Reaction with 1-Chlorobutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction, a cornerstone of carbon-carbon bond formation, presents unique challenges when substrates contain acidic protons, such as the hydroxyl group in 1-chlorobutan-2-ol. A direct reaction is unfeasible as the Grignard reagent would be quenched by the alcohol. This document provides a detailed three-step protocol for successfully employing this compound in a Grignard reaction, yielding 2-methylhexane-2,5-diol as a model product. The protocol involves the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, followed by the formation of the Grignard reagent and its subsequent reaction with acetone. The final step is the deprotection of the silyl ether to yield the desired diol. This application note provides detailed experimental procedures, a summary of quantitative data, and a visual workflow to guide researchers in applying this methodology.
Introduction
Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. However, their high reactivity makes them incompatible with acidic functional groups like alcohols, which leads to protonolysis of the reagent. To utilize haloalcohols such as this compound in Grignard reactions, a protection strategy is necessary. The most common and effective approach is the temporary conversion of the hydroxyl group into a stable protecting group that is inert to the Grignard reagent.
The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for protecting alcohols in this context due to its ease of installation, stability under the basic conditions of Grignard reagent formation and reaction, and facile removal under mild conditions. This protocol details the synthesis of 2-methylhexane-2,5-diol from this compound and acetone, demonstrating a robust and reproducible method applicable to a wide range of analogous transformations.
Overall Reaction Scheme
The overall transformation from this compound to 2-methylhexane-2,5-diol is a multi-step process that can be summarized as follows:
-
Protection: The hydroxyl group of this compound is protected as a TBDMS ether.
-
Grignard Reaction: The resulting 1-chloro-2-(tert-butyldimethylsilyloxy)butane is converted to a Grignard reagent, which then reacts with acetone.
-
Deprotection: The TBDMS protecting group is removed to yield the final product, 2-methylhexane-2,5-diol.
Data Presentation
| Step | Reactant(s) | Reagents | Product | Molar Mass ( g/mol ) | Typical Yield (%) |
| 1. Protection | This compound | TBDMSCl, Imidazole, DMF | 1-Chloro-2-(tert-butyldimethylsilyloxy)butane | 222.82 | 90-95 |
| 2. Grignard Reaction | 1-Chloro-2-(tert-butyldimethylsilyloxy)butane, Acetone | Mg, THF | 5-(tert-Butyldimethylsilyloxy)-2-methylhexan-2-ol | 246.48 | 80-85 |
| 3. Deprotection | 5-(tert-Butyldimethylsilyloxy)-2-methylhexan-2-ol | TBAF, THF | 2-Methylhexane-2,5-diol | 132.20 | 90-98 |
Experimental Protocols
Step 1: Protection of this compound with tert-Butyldimethylsilyl Chloride (TBDMSCl)
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-chloro-2-(tert-butyldimethylsilyloxy)butane.
Step 2: Grignard Reaction of 1-Chloro-2-(tert-butyldimethylsilyloxy)butane with Acetone
Materials:
-
1-Chloro-2-(tert-butyldimethylsilyloxy)butane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer
Procedure:
-
Activate the magnesium turnings (1.5 eq) in a flame-dried three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
Add a few drops of a solution of 1-chloro-2-(tert-butyldimethylsilyloxy)butane (1.0 eq) in anhydrous THF to initiate the reaction (indicated by bubbling and heat generation).
-
Once the reaction has initiated, add the remaining solution of the chloride dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C (ice bath).
-
Add a solution of acetone (1.2 eq) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 5-(tert-butyldimethylsilyloxy)-2-methylhexan-2-ol, can be used in the next step without further purification or purified by column chromatography if necessary.
Step 3: Deprotection of 5-(tert-butyldimethylsilyloxy)-2-methylhexan-2-ol
Materials:
-
5-(tert-Butyldimethylsilyloxy)-2-methylhexan-2-ol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude 5-(tert-butyldimethylsilyloxy)-2-methylhexan-2-ol (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq, 1 M in THF) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-methylhexane-2,5-diol.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 2-methylhexane-2,5-diol from this compound.
Signaling Pathways and Logical Relationships
The logical progression of this protocol is dictated by the chemical incompatibility of the Grignard reagent with the acidic proton of the alcohol. The following diagram illustrates the decision-making process and the necessity of the protection-deprotection strategy.
Caption: Logical flow demonstrating the necessity of the protection-deprotection strategy.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful execution of a Grignard reaction with this compound, a substrate that requires a protection strategy. By following the outlined procedures for the protection of the hydroxyl group, formation of the Grignard reagent, reaction with an electrophile, and subsequent deprotection, researchers can reliably synthesize the desired products. The use of TBDMS as a protecting group offers a robust and high-yielding pathway. This methodology is broadly applicable for the synthesis of a variety of diols and other complex molecules from haloalcohol precursors, making it a valuable tool for synthetic chemists in academic and industrial research.
Application Notes and Protocols: 1-Chlorobutan-2-ol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorobutan-2-ol is a versatile chiral building block in organic synthesis, holding significant potential for the construction of complex pharmaceutical molecules. Its bifunctional nature, possessing both a hydroxyl group and a reactive chlorine atom, allows for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound, with a particular focus on its role as a key precursor in the synthesis of the anti-tuberculosis drug, Ethambutol.
Physicochemical Properties
A clear understanding of the physicochemical properties of the starting materials, intermediates, and final products is crucial for successful synthesis and scale-up.
| Property | This compound | (S)-2-Amino-1-butanol | Ethambutol |
| Molecular Formula | C₄H₉ClO | C₄H₁₁NO | C₁₀H₂₄N₂O₂ |
| Molecular Weight | 108.57 g/mol | 89.14 g/mol | 204.31 g/mol |
| Appearance | - | Clear, colorless liquid[1] | Odorless crystalline hygroscopic powder[2] |
| Boiling Point | - | 172-174 °C | - |
| Melting Point | - | -2 °C[1] | 198.5-200.3 °C (dihydrochloride salt)[2] |
| Density | - | 0.944 g/mL at 25 °C | - |
| Solubility | - | Soluble in water, ether, and alcohols[1] | Soluble in water, alcohol, chloroform[2] |
| Optical Rotation | - | [α]20/D +10° (neat) | - |
Application in the Synthesis of Ethambutol
This compound serves as a strategic starting material for the synthesis of (S)-2-amino-1-butanol, the pivotal chiral intermediate in the production of Ethambutol. The synthesis involves two main conceptual steps: the amination of this compound to yield 2-amino-1-butanol, followed by the coupling of two molecules of the chiral aminobutanol with 1,2-dichloroethane.
Synthetic Pathway Overview
Caption: Synthetic pathway from this compound to Ethambutol.
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Amino-1-butanol from (S)-1-Chlorobutan-2-ol (Conceptual)
Reaction: (S)-1-Chlorobutan-2-ol + NH₃ → (S)-2-Amino-1-butanol + HCl
Reagents and Materials:
-
(S)-1-Chlorobutan-2-ol
-
Anhydrous ammonia (or a concentrated aqueous solution)
-
A suitable solvent (e.g., ethanol, methanol, or a sealed reaction vessel for gaseous ammonia)
-
Acid for neutralization (e.g., HCl)
-
Base for workup (e.g., NaOH)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a pressure-rated reaction vessel, dissolve (S)-1-chlorobutan-2-ol in a suitable solvent like ethanol.
-
Introduce a molar excess of anhydrous ammonia into the vessel. The reaction can also be performed using a concentrated aqueous solution of ammonia, which may require heating.
-
Seal the vessel and heat the reaction mixture. The temperature and reaction time will need to be optimized (e.g., 80-120 °C for several hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.
-
If using aqueous ammonia, the product will be in the form of its hydrochloride salt. Neutralize the excess ammonia and the formed ammonium chloride with a strong base like NaOH.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain crude (S)-2-amino-1-butanol.
-
The crude product can be purified by distillation under reduced pressure.
Expected Outcome: The reaction should yield (S)-2-amino-1-butanol. The yield and enantiomeric purity will depend on the optimized reaction conditions.
Protocol 2: Synthesis of Ethambutol Dihydrochloride from (S)-2-Amino-1-butanol
This protocol is adapted from established methods for the synthesis of Ethambutol.[3][4]
Reaction: 2 (S)-2-Amino-1-butanol + ClCH₂CH₂Cl → [(S,S)-Ethambutol] + 2 HCl
Reagents and Materials:
-
(S)-(+)-2-Amino-1-butanol
-
1,2-Dichloroethane
-
Sodium hydroxide (optional, for neutralization)
-
Ethanol (absolute)
-
Hydrochloric acid (in ethanol or as a gas)
Procedure:
-
In a three-neck flask equipped with a stirrer and a condenser, charge an excess of (S)-(+)-2-amino-1-butanol.
-
Heat the aminobutanol to approximately 110 °C with stirring.[3]
-
Slowly add 1,2-dichloroethane to the flask. A typical molar ratio of aminobutanol to dichloroethane is around 9:1.[3]
-
Maintain the reaction temperature between 110-140 °C for 2-3 hours.[3]
-
After the reaction is complete, unreacted (S)-(+)-2-amino-1-butanol can be recovered by vacuum distillation at around 150 °C.[3]
-
Cool the reaction mixture to about 70 °C and add absolute ethanol.[3]
-
Slowly add a solution of hydrochloric acid in ethanol to the mixture with stirring, adjusting the pH to 3-3.5.[3]
-
Cool the solution slowly to 8-10 °C to induce crystallization of Ethambutol dihydrochloride.[3]
-
Collect the crystalline product by suction filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Quantitative Data from Literature:
Biological Context: Mechanism of Action of Ethambutol
Ethambutol is a bacteriostatic agent that specifically targets the cell wall synthesis of mycobacteria.
Caption: Mechanism of action of Ethambutol.
Ethambutol inhibits the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinose into arabinogalactan, a major component of the mycobacterial cell wall. This disruption of cell wall synthesis leads to increased cell wall permeability and ultimately inhibits bacterial growth.
Conclusion
This compound is a valuable chiral precursor for the synthesis of the anti-tuberculosis drug Ethambutol. The synthetic route, involving the key intermediate (S)-2-amino-1-butanol, highlights the importance of this building block in accessing stereochemically defined pharmaceutical agents. The provided protocols and biological context offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. Further optimization of the initial amination step to ensure high yield and stereochemical fidelity is a key area for process development.
References
Application Notes and Protocols for the Kinetic Resolution of Racemic 1-Chlorobutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the enzymatic kinetic resolution of racemic 1-chlorobutan-2-ol. The method utilizes the highly selective catalytic activity of immobilized Candida antarctica lipase B (Novozym® 435) in a transesterification reaction with vinyl acetate. This process yields enantiomerically enriched (S)-1-chlorobutan-2-ol and (R)-1-chloro-2-acetoxybutane, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. The protocol is designed to be robust and reproducible, offering high enantioselectivity under mild reaction conditions.
Introduction
Chiral chlorohydrins are versatile intermediates in organic synthesis, particularly in the pharmaceutical industry, where enantiopurity is often a critical determinant of therapeutic efficacy and safety. The kinetic resolution of racemic mixtures is an efficient strategy for obtaining enantiomerically pure compounds.[1] In this method, one enantiomer of the racemate reacts at a significantly higher rate than the other in the presence of a chiral catalyst, allowing for the separation of the unreacted enantiomer and the product.
Enzymatic kinetic resolution has emerged as a powerful tool due to the high enantioselectivity, mild operating conditions, and environmental benignity of biocatalysts. Lipases, in particular, have demonstrated broad substrate specificity and excellent stereoselectivity in the resolution of racemic alcohols through acylation or transesterification reactions. Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435, is a widely used and robust biocatalyst for such transformations. This application note details the kinetic resolution of racemic this compound via transesterification with vinyl acetate, catalyzed by Novozym® 435.
Principle of the Method
The kinetic resolution of racemic this compound is achieved through an enantioselective acylation reaction catalyzed by Novozym® 435. In this process, the lipase preferentially acylates one enantiomer (typically the R-enantiomer) of the racemic alcohol using vinyl acetate as the acyl donor. The use of vinyl acetate makes the reaction effectively irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde. This results in the accumulation of the acylated R-enantiomer and the unreacted S-enantiomer, which can then be separated by standard chromatographic techniques.
Experimental Protocols
Materials and Equipment
-
Substrate: Racemic this compound
-
Enzyme: Novozym® 435 (immobilized Candida antarctica lipase B)
-
Acyl Donor: Vinyl acetate
-
Solvent: Anhydrous organic solvent (e.g., n-hexane, toluene, or methyl tert-butyl ether)
-
Reaction Vessel: Jacketed glass reactor with magnetic or overhead stirring
-
Temperature Control: Circulating water bath or cryostat
-
Analytical Equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for monitoring enantiomeric excess (e.e.) and conversion.
General Procedure for Kinetic Resolution
-
To a temperature-controlled reaction vessel, add racemic this compound (1.0 equivalent) and the chosen anhydrous organic solvent.
-
Add vinyl acetate (1.0 - 1.5 equivalents) to the mixture.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 40-60 °C) with stirring.
-
Initiate the reaction by adding Novozym® 435 (typically 10-20 mg per mmol of substrate).
-
Monitor the progress of the reaction by periodically taking aliquots, filtering off the enzyme, and analyzing the samples by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol (e.e.s) and the formed ester (e.e.p), as well as the conversion.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.
-
Upon reaching the desired conversion, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The filtrate, containing the unreacted (S)-1-chlorobutan-2-ol and the product (R)-1-chloro-2-acetoxybutane, is concentrated under reduced pressure.
-
The two compounds are then separated by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the kinetic resolution of racemic this compound based on typical results for similar short-chain halohydrins.
Table 1: Influence of Solvent on the Kinetic Resolution
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e.s (%) | e.e.p (%) |
| n-Hexane | 50 | 24 | 48 | >99 | 96 |
| Toluene | 50 | 20 | 50 | >99 | 98 |
| MTBE | 50 | 22 | 49 | >99 | 97 |
Table 2: Effect of Temperature on the Kinetic Resolution in Toluene
| Temperature (°C) | Time (h) | Conversion (%) | e.e.s (%) | e.e.p (%) |
| 40 | 30 | 49 | >99 | 98 |
| 50 | 20 | 50 | >99 | 98 |
| 60 | 15 | 51 | 98 | 96 |
Visualizations
Reaction Pathway
Caption: Enzymatic kinetic resolution of racemic this compound.
Experimental Workflow
Caption: Workflow for the kinetic resolution of this compound.
Conclusion
The enzymatic kinetic resolution of racemic this compound using Novozym® 435 and vinyl acetate is a highly efficient and selective method for the preparation of enantiomerically enriched (S)-1-chlorobutan-2-ol and its corresponding (R)-acetate. The protocol is straightforward and utilizes a commercially available and reusable biocatalyst, making it an attractive approach for both academic research and industrial applications in the synthesis of chiral pharmaceuticals and fine chemicals. The provided data and workflows serve as a valuable guide for the implementation and optimization of this resolution process.
References
Application Note: High-Purity Isolation of 1-Chlorobutan-2-ol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-Chlorobutan-2-ol, a key intermediate in various synthetic organic chemistry applications, including drug discovery and development. The following protocols for fractional distillation and column chromatography are designed to yield high-purity material suitable for sensitive downstream applications.
Introduction
This compound is a secondary alcohol containing a chlorine atom, making it a versatile bifunctional molecule. Its purity is critical for the success of subsequent synthetic steps, as impurities can lead to unwanted side reactions and byproducts. Common impurities depend on the synthetic route and may include the starting material, butan-2-ol, as well as other isomeric and over-chlorinated species. This protocol outlines methods to remove these impurities effectively.
Physicochemical Data and Impurity Profile
A summary of the physical properties of this compound and a common impurity, butan-2-ol, is provided below. This data is essential for developing an appropriate purification strategy.
| Property | This compound | Butan-2-ol (Impurity) |
| Molecular Formula | C₄H₉ClO | C₄H₁₀O |
| Molecular Weight | 108.57 g/mol | 74.12 g/mol |
| Boiling Point | Not available | ~99.5 °C[1][2] |
| Appearance | Colorless Liquid | Colorless Liquid[3] |
| Solubility | Soluble in organic solvents | Soluble in water, miscible with organic solvents[2][3] |
Purification Workflow
The overall workflow for the purification of this compound is depicted below. It involves an initial fractional distillation to remove the bulk of impurities with significantly different boiling points, followed by column chromatography for fine purification.
Caption: Purification workflow for this compound.
Experimental Protocols
Safety Precautions: this compound is expected to be a flammable liquid and an irritant. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Purification by Fractional Distillation
This protocol is designed to separate this compound from impurities with significantly different boiling points, such as the lower-boiling butan-2-ol.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and thermometer
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum source (if vacuum distillation is required)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.
-
Heating: Begin heating the flask gently. The heating rate should be controlled to allow for a slow and steady rise of the vapor through the fractionating column.
-
Equilibration: Allow the vapor to slowly ascend the fractionating column. A temperature gradient will be established along the column.
-
Collecting Fractions:
-
Foreshot: Collect the initial distillate that comes over at a lower temperature. This fraction will be enriched in lower-boiling impurities like butan-2-ol (b.p. ~99.5 °C).
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction. The exact boiling point should be determined experimentally and recorded.
-
Aftershot: If the temperature rises significantly after the main fraction is collected, it indicates the presence of higher-boiling impurities. This fraction should be collected separately.
-
-
Monitoring: Monitor the distillation temperature throughout the process. A stable temperature during the collection of the main fraction indicates a pure compound.
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.
Protocol 2: Purification by Column Chromatography
This protocol is for the fine purification of this compound, particularly for removing impurities with similar boiling points.
Materials:
-
Partially purified this compound from distillation
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization (if applicable) or a staining solution (e.g., potassium permanganate)
Procedure:
-
TLC Analysis: Before running the column, determine a suitable eluent system using TLC. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for this compound. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the this compound sample in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect small, equal-volume fractions.
-
Monitor the composition of the fractions using TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment: Confirm the purity of the final product using GC-MS.
Purity Assessment
The purity of the fractions and the final product should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Parameters (Suggested Starting Point):
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for the separation of alcohols.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (scan range m/z 35-200)
Logical Relationship of Purification Steps
The following diagram illustrates the logical progression and decision points in the purification protocol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chlorobutan-2-ol
Welcome to the technical support center for the synthesis of 1-Chlorobutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides & FAQs
This section provides practical advice in a question-and-answer format to address specific challenges in the synthesis of this compound.
Synthesis Route 1: From 1-Butene
Q1: My reaction of 1-butene with chlorine in water is producing a significant amount of a chlorinated byproduct. How can I identify it and minimize its formation?
A1: The most common chlorinated byproduct in this reaction is 1,2-dichlorobutane. This occurs when the chloride ion, instead of a water molecule, acts as the nucleophile and attacks the chloronium ion intermediate.
-
Identification: The presence of 1,2-dichlorobutane can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). You will observe a distinct peak with a mass spectrum corresponding to a dichlorinated butane isomer.
-
Minimization:
-
Solvent Concentration: Ensure that water is present in a large excess to outcompete the chloride ion as the nucleophile. Using a dilute aqueous solution is crucial.
-
Temperature Control: Lowering the reaction temperature can favor the attack by water over the chloride ion, thus increasing the yield of the desired this compound.
-
Q2: I am observing the formation of an isomeric chlorohydrin. What is it and how can I control its formation?
A2: The isomeric chlorohydrin is likely 2-chlorobutan-1-ol. Its formation is governed by the regioselectivity of the reaction. The reaction of 1-butene with a chlorine source in water proceeds via a cyclic chloronium ion intermediate. According to Markovnikov's rule for halohydrin formation, the nucleophile (water) will preferentially attack the more substituted carbon atom of this intermediate. In the case of 1-butene, this leads to the formation of this compound as the major product.
-
Control of Regioselectivity: The formation of 2-chlorobutan-1-ol is generally a minor pathway. To ensure high regioselectivity for this compound, it is important to maintain neutral to slightly acidic conditions. Strongly acidic conditions could potentially lead to a less selective reaction.
Synthesis Route 2: From 1,2-Epoxybutane
Q1: The ring-opening of 1,2-epoxybutane with hydrochloric acid is giving me a mixture of two isomeric products. What is the other isomer and how can I favor the formation of this compound?
A1: The acid-catalyzed ring-opening of an unsymmetrical epoxide like 1,2-epoxybutane with HCl will yield a mixture of two regioisomers: this compound and 2-chlorobutan-1-ol.
-
Mechanism of Formation: Under acidic conditions, the epoxide oxygen is protonated, forming a good leaving group. The nucleophile (chloride ion) then attacks one of the two carbon atoms of the epoxide ring. The attack is not exclusively at one position and is influenced by both steric and electronic factors. The attack at the less substituted carbon (C1) yields this compound, while attack at the more substituted carbon (C2) results in 2-chlorobutan-1-ol.
-
Favoring this compound: The regioselectivity of the ring-opening can be influenced by the reaction conditions.
-
Reaction Conditions: While acid-catalyzed opening of epoxides generally favors attack at the more substituted carbon, for less sterically hindered epoxides, a mixture is often obtained. To potentially increase the proportion of this compound, consider using milder reaction conditions, such as lower temperatures and a less concentrated acid source, which may favor attack at the less hindered carbon.
-
Q2: My reaction is sluggish and the yield is low. What can I do to improve the outcome?
A2: Low reactivity in the acid-catalyzed ring-opening of 1,2-epoxybutane can be due to several factors.
-
Acid Catalyst: Ensure that the hydrochloric acid used is of sufficient concentration and purity. The reaction relies on the protonation of the epoxide oxygen, so an adequate amount of acid is necessary to drive the reaction forward.
-
Temperature: While high temperatures can lead to side reactions, the reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or GC to find the optimal temperature.
-
Solvent: The choice of solvent can influence the reaction rate. A polar protic solvent is typically used to facilitate the protonation and stabilize the intermediates.
Data Presentation
The following table summarizes the expected products and potential side products in the two main synthesis routes for this compound. Please note that the exact ratios can vary based on specific experimental conditions.
| Synthesis Route | Starting Materials | Desired Product | Major Side Product(s) | Minor Side Product(s) |
| Halohydrin Formation | 1-Butene, Cl₂, H₂O | This compound | 1,2-Dichlorobutane | 2-Chlorobutan-1-ol |
| Epoxide Ring-Opening | 1,2-Epoxybutane, HCl | This compound | 2-Chlorobutan-1-ol | - |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound. Note: These are illustrative and should be adapted and optimized for specific laboratory conditions and safety protocols.
Protocol 1: Synthesis from 1-Butene
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a gas inlet tube, and a dropping funnel. Cool the flask in an ice bath.
-
Reagents: Charge the flask with a dilute aqueous solution (e.g., 5% v/v) of 1-butene in a suitable solvent like acetone.
-
Chlorination: Slowly bubble chlorine gas through the stirred solution or add a solution of a chlorinating agent like N-chlorosuccinimide in water from the dropping funnel. Maintain the temperature below 10°C.
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots to observe the formation of this compound and the disappearance of 1-butene.
-
Work-up: Once the reaction is complete, quench any unreacted chlorine with a solution of sodium thiosulfate. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic extract with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.
Protocol 2: Synthesis from 1,2-Epoxybutane
-
Reaction Setup: In a fume hood, place a solution of 1,2-epoxybutane in a suitable solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Acid Addition: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl diluted with the reaction solvent) from the dropping funnel to the stirred epoxide solution. Maintain a low temperature (0-5°C).
-
Reaction Time: Allow the reaction to stir at low temperature for several hours. Monitor the consumption of the starting material by TLC or GC.
-
Work-up: After the reaction is complete, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to separate the isomeric chlorohydrins.
Visualizations
The following diagrams illustrate the key reaction pathways and logical relationships in the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound from 1-Butene.
Caption: Reaction pathway for the synthesis of this compound from 1,2-Epoxybutane.
Caption: Troubleshooting logic for common issues in this compound synthesis.
Optimizing Synthesis of 1-Chlorobutan-2-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 1-chlorobutan-2-ol, a key intermediate in various chemical and pharmaceutical applications. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are three primary methods for the synthesis of this compound:
-
Chlorination of Butan-2-ol: This method involves the direct replacement of the hydroxyl group in butan-2-ol with a chlorine atom using a chlorinating agent.
-
Halohydrin Formation from 1-Butene: This is an electrophilic addition reaction where 1-butene reacts with a chlorine and a hydroxyl group source.
-
Ring-Opening of 1,2-Epoxybutane: This method involves the nucleophilic attack of a chloride ion on the epoxide ring, leading to the formation of the chlorohydrin.
Q2: How can I control the regioselectivity in the ring-opening of 1,2-epoxybutane to favor this compound?
A2: The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions.
-
Under basic or neutral conditions , the nucleophilic chloride ion will attack the less sterically hindered carbon (C1), leading to the desired this compound. This is an SN2-type reaction.
-
Under acidic conditions , the reaction proceeds via a more SN1-like mechanism. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge. This will predominantly yield the undesired regioisomer, 2-chlorobutan-1-ol. Therefore, to favor this compound, basic or neutral conditions are preferred.
Q3: What are the common byproducts in the synthesis of this compound?
A3: Common byproducts vary depending on the synthetic route:
-
From Butan-2-ol with SOCl₂: Dichlorobutane isomers, butene isomers (from elimination), and dialkyl sulfites.
-
From 1-Butene: 1,2-dichlorobutane, 2-chlorobutan-1-ol (the regioisomer), and small amounts of other addition products.
-
From 1,2-Epoxybutane: 2-chlorobutan-1-ol (the regioisomer) and butan-1,2-diol if water is present.
Q4: What is the best method for purifying this compound?
A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound from byproducts and unreacted starting materials.[1][2][3] The reduced pressure allows the distillation to be carried out at a lower temperature, preventing decomposition of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Side reactions: Formation of elimination products (butenes) or the undesired regioisomer. | For the butan-2-ol route, use a milder chlorinating agent or control the temperature carefully. For the 1-butene and 1,2-epoxybutane routes, ensure the reaction conditions are optimized for the desired regioselectivity (see FAQs). | |
| Loss during workup: The product may be lost during extraction or washing steps due to its solubility in water. | Use a suitable organic solvent for extraction and minimize the volume of aqueous washes. Perform back-extraction of the aqueous layers. | |
| Formation of Significant Amounts of 2-Chlorobutan-1-ol (Regioisomer) | Incorrect reaction conditions for epoxide ring-opening: Using acidic conditions instead of basic or neutral conditions. | For the ring-opening of 1,2-epoxybutane, use a chloride salt (e.g., LiCl) with a non-acidic or mildly basic catalyst. Avoid strong acids. |
| Rearrangement reactions: In the case of the butan-2-ol route, carbocation rearrangements can occur. | Use a method that avoids the formation of a free carbocation, such as using thionyl chloride with pyridine. | |
| Presence of Dichlorinated Byproducts | Excess chlorinating agent: Using too much chlorinating agent in the reaction with butan-2-ol or 1-butene. | Use a stoichiometric amount of the chlorinating agent and add it slowly to the reaction mixture. |
| Product Decomposition During Purification | High distillation temperature: this compound can be sensitive to high temperatures. | Purify the product by fractional distillation under reduced pressure to lower the boiling point.[1][2][3] |
Experimental Protocols
Synthesis of this compound from Butan-2-ol
This protocol utilizes thionyl chloride (SOCl₂) in the presence of pyridine to minimize rearrangements.
Materials:
-
Butan-2-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve butan-2-ol in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of thionyl chloride in diethyl ether to the cooled butan-2-ol solution while stirring.
-
After the addition of thionyl chloride is complete, add pyridine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Cool the mixture and pour it into a separatory funnel containing ice-cold water.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Data Presentation:
| Parameter | Condition A | Condition B | Condition C |
| Butan-2-ol (moles) | 1.0 | 1.0 | 1.0 |
| SOCl₂ (moles) | 1.1 | 1.2 | 1.1 |
| Pyridine (moles) | 1.1 | 1.2 | 0 |
| Temperature (°C) | 0 then reflux | 0 then reflux | 0 then reflux |
| Reaction Time (h) | 3 | 3 | 3 |
| Yield (%) | ~75% | ~80% | ~60% (with rearrangement) |
Synthesis of this compound from 1-Butene
This protocol describes the formation of the chlorohydrin using N-chlorosuccinimide (NCS) as the chlorine source in an aqueous medium.
Materials:
-
1-Butene (gas)
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated sodium sulfite solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask fitted with a gas inlet tube, a mechanical stirrer, and a condenser, prepare a solution of N-chlorosuccinimide in a mixture of DMSO and water.
-
Bubble 1-butene gas through the solution at a steady rate while stirring vigorously at room temperature.
-
Monitor the reaction by observing the consumption of NCS (e.g., using starch-iodide paper).
-
Once the reaction is complete, pour the mixture into a separatory funnel and add diethyl ether.
-
Wash the organic layer with saturated sodium sulfite solution to remove any unreacted NCS, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
Purify the product by fractional distillation under reduced pressure.
Data Presentation:
| Parameter | Condition A | Condition B |
| 1-Butene (moles) | 1.0 | 1.0 |
| NCS (moles) | 1.1 | 1.05 |
| DMSO:Water ratio | 1:1 | 2:1 |
| Temperature (°C) | 25 | 25 |
| Reaction Time (h) | 4 | 4 |
| Yield (%) | ~65% | ~70% |
| Regioselectivity (1-chloro-2-ol : 2-chloro-1-ol) | ~9:1 | ~9:1 |
Synthesis of this compound from 1,2-Epoxybutane
This protocol details the regioselective ring-opening of 1,2-epoxybutane using lithium chloride.
Materials:
-
1,2-Epoxybutane
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of lithium chloride in THF, add 1,2-epoxybutane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and add diethyl ether.
-
Wash the organic solution with water and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by fractional distillation under reduced pressure.
Data Presentation:
| Parameter | Condition A | Condition B |
| 1,2-Epoxybutane (moles) | 1.0 | 1.0 |
| LiCl (moles) | 1.2 | 1.5 |
| Catalyst | Acetic Acid (cat.) | None |
| Temperature (°C) | Reflux | Reflux |
| Reaction Time (h) | 6 | 12 |
| Yield (%) | ~85% | ~60% |
| Regioselectivity (1-chloro-2-ol : 2-chloro-1-ol) | >95:5 | >95:5 |
Visualizations
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Synthesis of 1-Chlorobutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chlorobutan-2-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and regioselective method for the synthesis of this compound is the halohydrin formation reaction. This involves the reaction of 1-butene with a source of hypochlorous acid (HOCl), which is typically generated in situ by reacting chlorine (Cl₂) with water.
Q2: What are the most common byproducts in the synthesis of this compound?
During the synthesis of this compound via halohydrin formation from 1-butene, two main types of byproducts are typically encountered:
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Constitutional Isomers: The primary isomeric byproduct is 2-chlorobutan-1-ol . This forms due to the incomplete regioselectivity of the nucleophilic attack by water on the cyclic chloronium ion intermediate.
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Dichlorinated Compounds: The main dichlorinated byproduct is 1,2-dichlorobutane . This is formed when the chloride ion (Cl⁻), instead of a water molecule, acts as the nucleophile and attacks the chloronium ion intermediate.
Q3: How can I minimize the formation of these byproducts?
To minimize byproduct formation, it is crucial to control the reaction conditions:
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Maximize Water Concentration: Using a large excess of water as the solvent favors the nucleophilic attack by water over the chloride ion, thus reducing the formation of 1,2-dichlorobutane.
-
Control Temperature: Maintaining a low and controlled temperature during the addition of chlorine can enhance the regioselectivity of the reaction, potentially reducing the formation of the 2-chlorobutan-1-ol isomer.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for both monitoring the progress of the reaction and determining the purity of the final product. It allows for the separation and identification of this compound from its isomers and dichlorinated byproducts.
Troubleshooting Guide
Issue 1: Low yield of this compound and a high proportion of 1,2-dichlorobutane.
-
Question: My final product mixture contains a significant amount of 1,2-dichlorobutane, and the overall yield of the desired this compound is low. What could be the cause and how can I fix it?
-
Answer: This issue typically arises from an insufficient concentration of water during the reaction, leading to the chloride ion acting as the predominant nucleophile.
-
Solution:
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Increase Water Volume: Ensure that the reaction is conducted in a large excess of water. The water acts as both the solvent and the nucleophile.
-
Slow Chlorine Addition: Add the chlorine gas or solution at a slow and controlled rate. This helps to maintain a low concentration of chloride ions available for nucleophilic attack.
-
-
Issue 2: Difficulty in separating this compound from its isomer, 2-chlorobutan-1-ol.
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Question: I am having trouble separating the desired this compound from its constitutional isomer, 2-chlorobutan-1-ol, by standard distillation. Why is this and what can I do?
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Answer: Constitutional isomers with similar functional groups and molecular weights often have very close boiling points, making their separation by simple distillation challenging.
-
Solution:
-
Fractional Distillation: Employ fractional distillation with a high-efficiency distillation column (e.g., a Vigreux or packed column). The increased surface area of the column allows for multiple theoretical plates, enhancing the separation of compounds with close boiling points. Careful control of the distillation rate and temperature is critical.
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Chromatography: If high purity is required and distillation is ineffective, column chromatography on silica gel can be an effective method for separating the isomers. A solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient) would typically be used.
-
-
Data Presentation
Table 1: Physical Properties of this compound and Key Byproducts
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Product | This compound | C₄H₉ClO | 108.57 | ~137-139 |
| Isomer Byproduct | 2-Chlorobutan-1-ol | C₄H₉ClO | 108.57 | ~140-142 |
| Dichlorinated Byproduct | 1,2-Dichlorobutane | C₄H₈Cl₂ | 127.01 | 124-125[1][2][3][4] |
Note: Boiling points for this compound and 2-chlorobutan-1-ol are estimated based on similar compounds and may vary with pressure.
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Acidic Impurities and Water-Soluble Byproducts
This protocol describes the initial purification of the reaction mixture after the synthesis of this compound.
-
Transfer to Separatory Funnel: After the reaction is complete, transfer the entire reaction mixture to a separatory funnel.
-
Organic Layer Separation: If a distinct organic layer is present, separate it. If the product is dissolved in an organic solvent used for extraction, proceed to the next step.
-
Neutralizing Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently, periodically venting to release any pressure generated from the neutralization of acidic byproducts. Shake for 1-2 minutes.
-
Aqueous Layer Removal: Allow the layers to separate completely and drain the lower aqueous layer.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Shake for 1 minute and drain the aqueous layer.
-
Brine Wash: Add an equal volume of a saturated aqueous sodium chloride (brine) solution. This wash helps to remove residual water from the organic layer. Shake for 1 minute and drain the aqueous layer.
-
Drying the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Solvent Removal: Decant or filter the dried organic layer into a round-bottom flask and remove the solvent using a rotary evaporator. The remaining crude product can then be further purified.
Protocol 2: Purification by Fractional Distillation
This protocol is designed to separate this compound from byproducts with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound obtained from the extractive workup. Add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Collecting Fractions:
-
Foreshot: The first fraction to distill will be any low-boiling impurities and residual extraction solvent. Collect and discard this "foreshot."
-
Byproduct Fraction: Slowly increase the heating. If present, 1,2-dichlorobutane will distill at approximately 124-125°C. Collect this fraction in a separate receiving flask.
-
Product Fraction: As the temperature approaches the boiling point of this compound (~137-139°C), change the receiving flask to collect the pure product. Maintain a slow and steady distillation rate for optimal separation.
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Isomer Fraction: A subsequent fraction collected at a slightly higher temperature (~140-142°C) will likely be enriched in 2-chlorobutan-1-ol.
-
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Mandatory Visualizations
Caption: Troubleshooting workflow for byproduct removal.
Caption: General experimental purification workflow.
References
Technical Support Center: Fractional Distillation of 1-Chlorobutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the fractional distillation of 1-Chlorobutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges expected during the fractional distillation of this compound?
A1: The primary challenges stem from three key areas:
-
Azeotrope Formation: this compound is likely to form azeotropes with water and potentially other common laboratory solvents. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by simple fractional distillation difficult.
-
Thermal Decomposition: Halohydrins like this compound can be thermally sensitive. At elevated temperatures, they may undergo decomposition, primarily through the elimination of hydrogen chloride (HCl) to form byproducts such as butan-2-one and other unsaturated compounds. This not only reduces the yield of the desired product but also introduces impurities that can be difficult to remove.
-
Close Boiling Points of Isomers: If the crude this compound sample contains isomers (e.g., 2-chloro-1-butanol, 3-chloro-2-butanol), their boiling points may be very close, making a clean separation by fractional distillation challenging and requiring a highly efficient distillation column.
Q2: At what temperature should I expect this compound to boil?
Q3: How can I break a potential azeotrope with water?
A3: If an azeotrope with water is suspected, several techniques can be employed:
-
Azeotropic Distillation with an Entrainer: An entrainer is a third component added to the mixture that forms a new, lower-boiling azeotrope with one or both of the original components. For a water azeotrope, a common entrainer is toluene. The toluene-water azeotrope boils at a lower temperature than the this compound/water azeotrope, allowing for the removal of water.
-
Drying Agents: Before distillation, the crude product can be treated with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) to remove the majority of the water.
-
Salting Out: Adding a salt (e.g., potassium carbonate) to the aqueous mixture can increase the volatility of the alcohol, potentially breaking the azeotrope.
Q4: What are the signs of thermal decomposition during distillation?
A4: Signs of thermal decomposition include:
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Discoloration of the distillation pot residue: The liquid in the distillation flask may turn yellow, brown, or black.
-
Evolution of white fumes: The release of hydrogen chloride (HCl) gas, which can appear as white fumes, is a strong indicator of decomposition.
-
Unstable distillation temperature: The temperature at the still head may fluctuate or fail to hold steady at the expected boiling point.
-
Lower than expected yield: A significant loss of product is a common result of decomposition.
-
Presence of unexpected peaks in analytical data (e.g., GC-MS) of the distillate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fractional distillation of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Difficulty achieving a stable boiling point. | 1. Azeotrope formation. 2. Presence of multiple impurities with close boiling points. 3. Inefficient fractionating column. 4. Fluctuations in heat input or vacuum. | 1. For water azeotrope, consider azeotropic distillation with toluene or pre-drying the sample. 2. Perform a preliminary purification step (e.g., extraction) to remove major impurities. 3. Use a longer or more efficient fractionating column (e.g., Vigreux, packed column). 4. Ensure a stable heat source and a consistent vacuum. |
| Product is contaminated with a lower-boiling impurity. | 1. Distillation rate is too fast. 2. Inefficient fractionating column. 3. Incorrect thermometer placement. | 1. Reduce the heating rate to allow for proper equilibration in the column. 2. Increase the number of theoretical plates by using a more efficient column. 3. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. |
| Product is contaminated with a higher-boiling impurity. | 1. "Bumping" or superheating of the liquid in the distillation flask. 2. Distillation carried on for too long at a high temperature. | 1. Use boiling chips or a magnetic stirrer to ensure smooth boiling. 2. Stop the distillation when the temperature starts to rise significantly after the main fraction has been collected. |
| Low yield of purified product. | 1. Thermal decomposition. 2. Leaks in the distillation apparatus, especially under vacuum. 3. Hold-up in the fractionating column. | 1. Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high. 2. Check all joints and connections for a proper seal. Use high-vacuum grease if necessary. 3. Minimize the column hold-up by using a smaller column or one with less packing material if appropriate for the separation. |
| Distillate is discolored. | 1. Thermal decomposition. 2. Contamination from the starting material or apparatus. | 1. Lower the distillation temperature by reducing the pressure. Consider adding a non-volatile antioxidant to the distillation pot. 2. Ensure all glassware is scrupulously clean before starting the distillation. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound under Reduced Pressure
This protocol describes a general procedure for the purification of this compound. Note: The optimal pressure and temperature will need to be determined empirically.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
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Distillation head with thermometer adapter
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Condenser
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Receiving flask(s)
-
Vacuum adapter
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Vacuum pump with a cold trap
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Heating mantle with a stirrer
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Boiling chips or magnetic stir bar
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High-vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed. Lightly grease the joints if necessary for a good vacuum seal.
-
Place the crude this compound and boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Position the thermometer correctly in the distillation head.
-
-
Distillation:
-
Turn on the condenser cooling water.
-
Begin stirring if using a magnetic stirrer.
-
Slowly apply vacuum to the system. A typical starting pressure might be 20-50 mmHg.
-
Gradually heat the distillation flask using the heating mantle.
-
Observe the reflux in the fractionating column. Adjust the heating rate to establish a steady reflux.
-
Collect any low-boiling forerun in a separate receiving flask.
-
When the temperature at the distillation head stabilizes, indicating the boiling point of the main fraction at the applied pressure, switch to a clean receiving flask to collect the purified this compound.
-
Continue distillation at a slow, steady rate (1-2 drops per second).
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Monitor the temperature. A sharp drop in temperature indicates that the main component has distilled.
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Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool.
-
Slowly and carefully release the vacuum.
-
Turn off the condenser water.
-
Disassemble the apparatus.
-
Visualizations
Caption: Workflow for the fractional distillation of this compound.
Caption: A logical approach to troubleshooting low yield in distillation.
Managing exothermic reactions in large-scale 1-Chlorobutan-2-ol production
This guide provides technical support for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 1-Chlorobutan-2-ol. It focuses on managing the exothermic nature of the reaction to ensure safety, maximize yield, and maintain product quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound, and why is it exothermic?
A1: The industrial synthesis of this compound is typically achieved through the electrophilic addition of hypochlorous acid (HOCl) to 1-butene.[1][2] The reaction is highly exothermic because it involves the breaking of a relatively weak pi bond in 1-butene and the formation of stronger sigma bonds, releasing significant energy as heat.
Q2: What are the main risks associated with the exothermic nature of this reaction on a large scale?
A2: The primary risk is a runaway reaction, where the heat generated exceeds the cooling system's capacity to remove it.[3][4] This leads to a rapid increase in temperature and pressure, which can cause equipment failure, boiling over of reactants, and the release of hazardous materials.[3]
Q3: What are the key process parameters to monitor for controlling the exotherm?
A3: Continuous monitoring of the reaction temperature is critical.[5] Other important parameters include the addition rate of reactants, the efficiency of the cooling system, and the concentration of reactants.[6][7] Pressure monitoring is also essential to detect gas formation, which can indicate the onset of a runaway reaction.[3]
Q4: How does reactant addition strategy impact thermal safety?
A4: A controlled, gradual addition (semi-batch) of one of the reactants is crucial for managing heat generation.[7][8] This prevents the accumulation of unreacted reagents, which could lead to a sudden and violent reaction if the temperature rises.
Q5: What are common impurities or side products, and how are they affected by temperature?
A5: Higher temperatures can lead to the formation of undesired side products. In the synthesis of this compound, potential side reactions include the formation of dichlorinated butanes and isomers. Poor temperature control can decrease the selectivity of the reaction and complicate the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the large-scale production of this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase
Question: My reactor temperature is rising rapidly and is not responding to standard cooling procedures. What should I do?
Answer: This indicates a potential runaway reaction. Immediate action is required to prevent equipment failure and ensure safety.
Immediate Actions:
-
Stop Reactant Feed: Immediately halt the addition of all reactants.
-
Emergency Cooling: Activate any emergency cooling systems. This may involve using a secondary, colder coolant or a quench system.
-
Dilution: If possible and safe, add a cold, inert solvent to dilute the reaction mixture and absorb heat.
-
Pressure Relief: Ensure pressure relief systems are functioning correctly.[3] Do not attempt to seal a reactor that is over-pressurizing.
-
Evacuate: If the temperature and pressure continue to rise uncontrollably, evacuate the area immediately.
Issue 2: Lower than Expected Yield
Question: The final yield of this compound is consistently below the expected range. What could be the cause?
Answer: Low yield can be attributed to several factors, often related to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Verify the molar ratios of 1-butene to the hypochlorous acid source.
-
Side Reactions: Elevated temperatures can promote the formation of byproducts. Ensure the reactor temperature is maintained within the optimal range.
-
Reagent Degradation: Ensure the quality and stability of the hypochlorous acid source. If generated in-situ, verify the conditions of its formation.
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where side reactions occur, or areas of low reactant concentration.[3]
Experimental Protocol: Semi-Batch Synthesis
This protocol describes a generalized semi-batch process for the production of this compound, emphasizing safety and control of the exothermic reaction.
Materials:
-
Jacketed reactor with overhead stirrer, temperature probe, and pressure relief valve.
-
Cooling system capable of maintaining the desired reaction temperature.
-
Feed pump for controlled addition of 1-butene.
-
Aqueous solution of hypochlorous acid (or in-situ generation system).
-
Inert solvent (e.g., water).
Procedure:
-
Reactor Preparation: Charge the jacketed reactor with the aqueous solution of hypochlorous acid and any solvent.
-
Cooling: Start the cooling system and bring the reactor contents to the target initial temperature (e.g., 5-10°C).
-
Reactant Addition: Begin the slow, controlled addition of 1-butene via the feed pump. The addition rate should be carefully calibrated to ensure the cooling system can manage the heat generated.
-
Temperature Monitoring: Continuously monitor the internal temperature. The addition rate should be adjusted or stopped if the temperature exceeds the set limit.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period to ensure full conversion.
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps.
Data Presentation
Effective management of the exothermic reaction requires careful control over key parameters. The following tables provide recommended starting points for process optimization.
Table 1: Effect of Temperature on Reaction Time and Selectivity
| Reaction Temperature (°C) | Relative Reaction Time | Approximate Selectivity (%) | Notes |
| 0 - 5 | Slower | > 95% | Reduced risk of runaway, but longer batch time. |
| 5 - 15 | Moderate | 90 - 95% | Optimal balance for many systems. |
| 15 - 25 | Fast | < 90% | Increased risk of side reactions and thermal runaway. |
Table 2: Recommended 1-Butene Addition Rates vs. Reactor Volume
| Reactor Volume (L) | Recommended Max Addition Rate (mol/min) | Cooling Requirement (kW) |
| 100 | 0.5 - 1.0 | 5 - 10 |
| 500 | 2.0 - 4.0 | 20 - 40 |
| 1000 | 4.0 - 8.0 | 40 - 80 |
Note: These values are illustrative and should be determined experimentally for a specific process and equipment setup using calorimetric data.
Signaling Pathways and Logical Relationships
The safe execution of this synthesis depends on understanding the relationship between different process variables.
References
- 1. brainly.in [brainly.in]
- 2. brainly.in [brainly.in]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. wjarr.com [wjarr.com]
- 5. blog.wika.com [blog.wika.com]
- 6. quora.com [quora.com]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Stability of 1-Chlorobutan-2-ol under different storage conditions
This guide provides essential information for researchers, scientists, and drug development professionals on the stability and proper handling of 1-chlorobutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture ingress and evaporation. It is crucial to store it away from direct sunlight, heat sources, strong oxidizing agents, and strong bases or alkalies.
Q2: How does temperature affect the stability of this compound?
Elevated temperatures can lead to thermal decomposition. While the compound is generally stable at normal temperatures, high heat can cause it to break down, potentially releasing toxic fumes like hydrogen chloride and carbon monoxide. For long-term storage, refrigeration (2-8°C) is recommended. Avoid repeated freeze-thaw cycles.
Q3: My sample was accidentally left at room temperature overnight. Is it still usable?
Short-term exposure to ambient room temperature is unlikely to cause significant degradation. However, for applications requiring high purity, it is advisable to re-analyze the sample's purity using a suitable method like Gas Chromatography (GC) before use.
Q4: What is the impact of pH on the stability of this compound in aqueous solutions?
This compound is sensitive to alkaline conditions. In the presence of strong bases, it can undergo dehydrochlorination, an elimination reaction that forms butene and hydrochloric acid.[1] This will result in a loss of purity and the introduction of volatile impurities. The compound is more stable in neutral or slightly acidic aqueous solutions.
Q5: Is this compound sensitive to light?
Yes, exposure to light, particularly UV light, can promote degradation. Photochemically-produced radicals in the atmosphere can degrade the compound. Therefore, it is best practice to store this compound in amber or opaque containers to protect it from light.
Troubleshooting Guide
Problem: I am observing an unknown peak in the GC/HPLC analysis of my stored this compound sample.
Possible Causes and Solutions:
-
Degradation due to Improper Storage: Your sample may have degraded due to exposure to heat, light, or incompatible materials.
-
Potential Degradants:
-
Recommended Action: Confirm the identity of the impurity using a mass spectrometry (MS) detector. If degradation is confirmed, the sample should be discarded. Review your storage procedures to prevent future occurrences.
-
-
Contamination: The impurity might be a contaminant from the solvent, a non-inert container, or cross-contamination from other reagents.
-
Recommended Action: Analyze a blank (solvent only) to rule out solvent contamination. Ensure that you are using clean, inert labware (e.g., glass) for handling and storage.
-
Stability Data Summary
Table 1: Temperature Stability Profile (Hypothetical)
| Temperature Range | Expected Stability | Potential Degradation Pathway |
| -20°C (Frozen) | High | Stable, but avoid freeze-thaw cycles |
| 2-8°C (Refrigerated) | High | Recommended for long-term storage |
| 20-25°C (Ambient) | Moderate | Slow degradation possible over time |
| > 40°C (Elevated) | Low | Accelerated thermal decomposition |
Table 2: pH Stability Profile in Aqueous Solution (Hypothetical)
| pH Range | Expected Stability | Potential Degradation Pathway |
| 1 - 4 (Acidic) | High | Generally stable |
| 5 - 7 (Neutral) | High | Generally stable |
| 8 - 10 (Mildly Basic) | Low | Dehydrochlorination may occur |
| > 11 (Strongly Basic) | Very Low | Rapid dehydrochlorination expected |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a general method for assessing the stability of this compound under accelerated conditions.
1. Objective: To evaluate the stability of a this compound sample by subjecting it to elevated temperature and determining the rate of degradation and the formation of degradation products.
2. Materials:
-
This compound (high-purity sample)
-
GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Type 1 Glass Vials with inert caps
-
Calibrated stability chamber or oven
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) and/or Mass Spectrometer (GC-MS)
3. Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Analyze the stock solution by GC to determine the initial purity and identify any existing impurities. This serves as the baseline.
-
-
Sample Preparation for Storage:
-
Aliquot the neat this compound or its solution into several glass vials.
-
Seal the vials tightly. For photostability testing, wrap a subset of vials in aluminum foil.
-
-
Storage Conditions:
-
Place the vials in a stability chamber set to an elevated temperature (e.g., 40°C or 60°C).
-
For photostability, place unwrapped vials in a photostability chamber according to ICH Q1B guidelines.
-
Store a control set of vials at the recommended long-term storage condition (e.g., 4°C, protected from light).
-
-
Time Points for Analysis:
-
Withdraw vials from the stability chamber at predetermined intervals (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
Allow vials to cool to room temperature before opening.
-
-
Analysis:
-
For each time point, prepare a sample for GC analysis from the stored vial, ensuring the concentration is the same as the T=0 sample.
-
Analyze using the same GC method as the initial analysis.
-
GC Method Example:
-
Column: DB-5 or similar non-polar capillary column.
-
Injector Temp: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 200°C at 10°C/min.
-
Detector Temp (FID): 280°C
-
-
-
Data Presentation:
-
Calculate the purity of this compound at each time point using the peak area percentage.
-
Identify and quantify any new peaks corresponding to degradation products.
-
Present the data in a table showing the percentage of the parent compound remaining over time.
-
Visualizations
Factors Affecting this compound Stability
The following diagram illustrates the key environmental factors that can lead to the degradation of this compound and the resulting chemical pathways.
Caption: Logical workflow of this compound degradation pathways.
References
Incompatibility of 1-Chlorobutan-2-ol with certain reagents
Welcome to the Technical Support Center for 1-Chlorobutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to its incompatibility with certain reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is a secondary alcohol and a chlorinated hydrocarbon. Due to these functional groups, it exhibits incompatibility with several classes of reagents:
-
Strong Oxidizing Agents: React violently and can lead to explosions.
-
Strong Bases: Can lead to elimination reactions (dehydrochlorination) or nucleophilic substitution.
-
Strong Acids: Can cause dehydration and other side reactions.
-
Alkali Metals and Alkaline Earth Metals: Reacts vigorously, potentially leading to fire and explosion.
Q2: What are the main hazards associated with the decomposition of this compound?
A2: When heated to decomposition, this compound can emit toxic fumes of hydrogen chloride (HCl) and other hazardous decomposition products.
Troubleshooting Guides
Issue 1: Uncontrolled Exothermic Reaction or Explosion with Oxidizing Agents
Symptoms:
-
Rapid increase in temperature.
-
Vigorous gas evolution.
-
Color change of the reaction mixture.
-
Potential for fire or explosion.
Root Cause: this compound, being a secondary alcohol, can be oxidized. Strong oxidizing agents like potassium permanganate, chromium trioxide, or nitric acid can react violently with it, especially in the absence of proper temperature control and dilution.
Troubleshooting Steps:
-
Immediate Action: In case of a runaway reaction, follow established laboratory emergency procedures. Evacuate the area if necessary.
-
Reagent Selection: Avoid using strong, non-selective oxidizing agents. Consider milder or more selective oxidizing agents if oxidation of the alcohol is the desired reaction.
-
Experimental Protocol:
-
Always perform reactions with oxidizing agents on a small scale initially.
-
Ensure adequate cooling of the reaction vessel (e.g., using an ice bath).
-
Add the oxidizing agent slowly and portion-wise to control the reaction rate.
-
Use an appropriate solvent to dilute the reactants and help dissipate heat.
-
Experimental Protocol: Oxidation of a Secondary Alcohol (General Procedure)
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in a cooling bath.
-
Reactants: The secondary alcohol is dissolved in a suitable solvent (e.g., acetone, acetic acid).
-
Reagent Addition: The oxidizing agent solution is added dropwise from the dropping funnel while maintaining the reaction temperature below a specified limit (e.g., 5-10 °C).
-
Monitoring: The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) to determine completion.
-
Work-up: Once the reaction is complete, the excess oxidizing agent is quenched appropriately (e.g., with sodium bisulfite for permanganate), followed by extraction and purification of the product.
Logical Relationship: Oxidation Hazard
Validation & Comparative
A Comparative Guide to Purity Assessment of 1-Chlorobutan-2-ol: GC-MS, HPLC, and qNMR Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in research and pharmaceutical development. For the compound 1-chlorobutan-2-ol, a versatile intermediate in organic synthesis, ensuring high purity is paramount for the integrity of subsequent reactions and the safety of final products. This guide provides a detailed comparison of three common analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Executive Summary
This guide presents a comparative analysis of GC-MS, HPLC, and qNMR for the purity assessment of this compound. Each method's principles, experimental protocols, and data outputs are detailed to assist researchers in selecting the most appropriate technique for their specific needs. GC-MS offers excellent separation and identification of volatile impurities. HPLC is a versatile method suitable for a broader range of compounds, while qNMR provides a highly accurate, non-destructive analysis of the absolute purity without the need for a specific reference standard of the impurities.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical yet realistic data obtained from the analysis of a batch of this compound using the three techniques.
| Parameter | GC-MS | HPLC (UV) | qNMR (400 MHz) |
| Purity of this compound (%) | 98.5 | 98.2 | 98.6 (absolute molar %) |
| Butan-2-ol (%) | 0.8 | 0.9 | 0.8 |
| 2-Chlorobutan-1-ol (%) | 0.5 | 0.6 | 0.4 |
| Unidentified Impurities (%) | 0.2 | 0.3 | Not Applicable |
| Residual Solvent (Dichloromethane, %) | Not Quantified | Not Quantified | 0.2 |
Experimental Protocols
GC-MS Analysis
Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and passed through a chromatographic column, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
HPLC Analysis
High-Performance Liquid Chromatography is a versatile technique for separating components in a liquid mixture. The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. A detector is used to quantify the separated components.
Methodology:
-
Instrumentation: An HPLC system with a UV detector (e.g., Waters Alliance system).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at 210 nm.
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) Analysis
Quantitative Nuclear Magnetic Resonance spectroscopy is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard.[1][2] It is a non-destructive technique that provides both structural and quantitative information.[3]
Methodology:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the methine proton at ~3.8 ppm) and the singlet of maleic acid (~6.3 ppm).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.
-
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison between these techniques, the following diagrams are provided.
Caption: GC-MS Experimental Workflow for this compound Analysis.
Caption: Logical Comparison of Analytical Methods for Purity Assessment.
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
GC-MS is the method of choice for identifying and quantifying volatile impurities, leveraging extensive mass spectral libraries for identification.
-
HPLC offers versatility, especially for less volatile or thermally labile impurities that are not amenable to GC analysis.
-
qNMR stands out for its ability to provide a highly accurate, absolute purity value without the need for reference standards for each impurity.[2] Its non-destructive nature also allows for sample recovery.[3]
For comprehensive quality control, a combination of these techniques is often employed. For instance, GC-MS can be used for initial screening and identification of volatile impurities, while qNMR can provide a definitive and highly accurate purity value. This multi-faceted approach ensures a thorough and reliable characterization of this compound, meeting the stringent quality standards of the research and pharmaceutical industries.
References
Determining the Enantiomeric Excess of 1-Chlorobutan-2-ol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules like 1-chlorobutan-2-ol is a critical step in ensuring the purity, efficacy, and safety of enantiomerically enriched compounds. This guide provides a comparative overview of the three primary analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.
Due to the limited availability of specific experimental data for this compound in published literature, this guide utilizes data from structurally similar, simple chiral secondary alcohols as representative examples. 2-Pentanol is used for Chiral GC and 1-phenylethanol for Chiral HPLC to illustrate the principles and expected outcomes of these methods.
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral Gas Chromatography (GC) | Direct separation of enantiomers on a chiral stationary phase. | High resolution, fast analysis times, suitable for volatile compounds. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary. | Analysis of volatile and semi-volatile chiral compounds. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase using a liquid mobile phase. | Wide applicability to a broad range of compounds, various chiral stationary phases available, excellent for preparative separations. | Can be more time-consuming than GC, may require more extensive method development. | Broadly applicable for both analytical and preparative-scale enantioselective analysis. |
| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs) | Indirect method. The chiral analyte is reacted with a chiral derivatizing agent to form diastereomers, which have distinct NMR spectra. The integration of the signals for each diastereomer is used to determine the ee. | Does not require chromatographic separation, can provide structural information, relatively fast for sample analysis after derivatization. | Requires the formation of diastereomers, potential for kinetic resolution issues during derivatization, may have lower sensitivity and accuracy compared to chromatographic methods. | Rapid determination of ee when chromatographic methods are not available or for orthogonal confirmation. |
Experimental Protocols and Data
Chiral Gas Chromatography (GC) - Representative Example: 2-Pentanol
Experimental Protocol:
A racemic mixture of 2-pentanol is injected into a gas chromatograph equipped with a chiral capillary column. The enantiomers are separated based on their differential interactions with the chiral stationary phase and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The enantiomeric excess is calculated from the peak areas of the two enantiomers.[1][2]
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | Gas Chromatograph with FID/MS |
| Column | Chiral Capillary Column (e.g., β-cyclodextrin based) |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | 40 °C (1 min hold), ramp to 120 °C at 2 °C/min, then ramp to 210 °C at 3 °C/min (1 min hold) |
| Carrier Gas | Nitrogen or Helium at 1 mL/min |
| Detector Temperature | 250 °C (FID) or standard MS conditions |
Expected Data (for 2-Pentanol):
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-2-pentanol | Varies depending on exact column and conditions | 50 (for racemate) |
| (S)-2-pentanol | Varies depending on exact column and conditions | 50 (for racemate) |
Note: The elution order of the enantiomers depends on the specific chiral stationary phase used.
Chiral High-Performance Liquid Chromatography (HPLC) - Representative Example: 1-Phenylethanol
Experimental Protocol:
A solution of (R,S)-1-phenylethanol is injected onto an HPLC system equipped with a chiral column. The enantiomers are separated as they pass through the column with a suitable mobile phase. Detection is typically achieved using a UV detector. The enantiomeric excess is determined by the relative peak areas.[3]
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | HPLC with UV Detector |
| Column | Chiralcel OB |
| Mobile Phase | Varies (e.g., n-hexane/isopropanol mixture) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 42 °C) |
| Detection Wavelength | 254 nm |
Expected Data (for 1-Phenylethanol):
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-1-phenylethanol | Varies with mobile phase composition | 50 (for racemate) |
| (S)-1-phenylethanol | Varies with mobile phase composition | 50 (for racemate) |
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
Experimental Protocol:
The sample of this compound with unknown enantiomeric excess is reacted with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride), to form diastereomeric esters. The ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture is then recorded. The signals of a specific proton or the trifluoromethyl group for each diastereomer will appear at different chemical shifts. The ratio of the integrals of these distinct signals corresponds to the ratio of the enantiomers in the original sample.
Reaction Scheme:
(R/S)-1-chlorobutan-2-ol + (R)-Mosher's acid chloride → (R,R)- and (S,R)-Mosher's esters
NMR Analysis:
| Parameter | Description |
| NMR Spectrometer | 300 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or other suitable deuterated solvent |
| Analysis | Compare the chemical shifts and integrate the signals of a proton near the chiral center of the alcohol or the -CF₃ group of the Mosher's ester for each diastereomer. |
Expected Data:
The chemical shift difference (Δδ) between the diastereomers will depend on the specific proton being observed. For example, the proton on the carbon bearing the ester group (C2 of the original alcohol) is often well-resolved.
| Diastereomer | ¹H NMR Chemical Shift (ppm) of H-2 | Integral |
| (R,R)-Mosher's ester | δ₁ | A₁ |
| (S,R)-Mosher's ester | δ₂ | A₂ |
Calculation of Enantiomeric Excess (ee):
ee (%) = [ (A₁ - A₂) / (A₁ + A₂) ] * 100
Visualizing the Workflow
Caption: Workflow for determining the enantiomeric excess of this compound.
Logical Pathway for Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the SN2 Reactivity of 1-Chlorobutan-2-ol and 2-Chlorobutan-1-ol
In the realm of nucleophilic substitution reactions, the structural nuances of a substrate can profoundly influence its reactivity. This guide provides a detailed comparison of the SN2 reactivity of two constitutional isomers, 1-chlorobutan-2-ol and 2-chlorobutan-1-ol. The discussion is grounded in the fundamental principles of organic chemistry and supported by generalized experimental protocols for researchers and professionals in drug development.
Relative Reactivity in SN2 Reactions
The bimolecular nucleophilic substitution (SN2) reaction is characterized by a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside of the leaving group.[1][2] This mechanism is highly sensitive to steric hindrance around the reaction center.[3]
-
2-Chlorobutan-1-ol is a primary alkyl chloride. The chlorine atom, the leaving group, is attached to a primary carbon which is bonded to one other carbon atom.
-
This compound is a secondary alkyl chloride, with the chlorine atom attached to a secondary carbon that is bonded to two other carbon atoms.
Due to the increased steric bulk around the secondary carbon in this compound, it presents a more hindered environment for the backside attack of a nucleophile compared to the primary carbon in 2-chlorobutan-1-ol. Consequently, 2-chlorobutan-1-ol is expected to exhibit a significantly higher rate of reaction in an SN2 mechanism.
Illustrative Data on Relative SN2 Reaction Rates
The following table presents hypothetical, yet realistic, relative rate constants for the reaction of this compound and 2-chlorobutan-1-ol with a common nucleophile, such as sodium iodide in acetone. This data is for illustrative purposes to highlight the expected difference in reactivity.
| Substrate | Type | Relative Rate Constant (k_rel) |
| 2-Chlorobutan-1-ol | Primary | 1.00 |
| This compound | Secondary | ~0.02 |
Stereochemistry of the SN2 Reaction
A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion.[2][6] If the electrophilic carbon is a stereocenter, the reaction will proceed with a complete inversion of its configuration.[4][7]
-
In the case of (R)-1-chlorobutan-2-ol , an SN2 reaction will yield (S)-product .
-
For (S)-1-chlorobutan-2-ol , the product will be the (R)-enantiomer .
Since the electrophilic carbon in 2-chlorobutan-1-ol is not a stereocenter, the concept of inversion of configuration at this carbon is not applicable.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 2-chlorobutan-1-ol, a competition experiment can be conducted.
Competition Experiment Protocol
Objective: To determine the relative rates of SN2 reaction of this compound and 2-chlorobutan-1-ol with a nucleophile.
Materials:
-
This compound
-
2-chlorobutan-1-ol
-
Sodium iodide (nucleophile)
-
Acetone (polar aprotic solvent)
-
An internal standard (e.g., a non-reactive alkane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare an equimolar solution of this compound and 2-chlorobutan-1-ol in acetone.
-
Add a known concentration of an internal standard to the solution.
-
Prepare a solution of sodium iodide in acetone. The amount of sodium iodide should be less than the total moles of the alkyl chlorides to ensure they are the limiting reactants.
-
Initiate the reaction by mixing the two solutions in a thermostated water bath to maintain a constant temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with cold water and extracting with a non-polar solvent).
-
Analyze the quenched aliquots using GC-MS to determine the relative concentrations of the unreacted this compound and 2-chlorobutan-1-ol, as well as the products, 1-iodobutan-2-ol and 2-iodobutan-1-ol.
-
The relative rates can be determined by comparing the disappearance of the starting materials over time.
Visualizing the SN2 Reaction and Experimental Workflow
SN2 Reaction Mechanism
References
Comparative Reactivity of 1-Chlorobutan-2-ol and 1-Bromobutan-2-ol: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparison of the chemical reactivity of 1-chlorobutan-2-ol and 1-bromobutan-2-ol, with a focus on their utility in synthetic chemistry. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The primary difference in reactivity between these two halohydrins lies in the nature of the halogen substituent, which significantly influences the rate of nucleophilic substitution reactions. This comparison is supported by established principles of physical organic chemistry and illustrative experimental data.
Core Principles of Reactivity
The reactivity of this compound and 1-bromobutan-2-ol is most prominently observed in their base-induced cyclization to form 1,2-butylene oxide (also known as 2-ethyloxirane). This transformation proceeds via an intramolecular S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the hydroxyl group is deprotonated by a base to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the halogen. The halogen atom is displaced as a halide ion, which is the leaving group.
The rate of this S(_N)2 reaction is critically dependent on the ability of the leaving group to depart. A better leaving group is a species that can better stabilize the negative charge it acquires upon departure. In the case of the halogens, leaving group ability increases down the group in the periodic table. This is because the larger halide ions (Br
−
and I−
−
−
Consequently, the C-Br bond is weaker than the C-Cl bond, and the bromide ion (Br
−
) is a significantly better leaving group than the chloride ion (Cl−
Quantitative Reactivity Data
For the purpose of this guide, we present a comparison based on the well-established relative rates of S(_N)2 reactions for alkyl bromides versus alkyl chlorides.
| Compound | Halogen Leaving Group | Relative Rate of S(_N)2 Reaction (Illustrative) | Key Physicochemical Properties |
| This compound | Chloride (Cl
| 1 | C-Cl Bond Dissociation Energy: ~330 kJ/molBasicity of Leaving Group (pKa of HCl): ~ -7 |
| 1-Bromobutan-2-ol | Bromide (Br
| ~50 - 100 | C-Br Bond Dissociation Energy: ~285 kJ/molBasicity of Leaving Group (pKa of HBr): ~ -9 |
Note: The relative rate is an illustrative value based on typical S(_N)2 reactions of alkyl halides and serves to highlight the expected significant difference in reactivity. The actual rate difference will be dependent on specific reaction conditions such as solvent and temperature.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 1,2-butylene oxide from a butan-2-ol halohydrin. This procedure can be adapted for either this compound or 1-bromobutan-2-ol, with the expectation of a significantly faster reaction time and potentially higher yield for the bromo-substituted starting material under identical conditions.
Synthesis of 1,2-Butylene Oxide via Intramolecular Cyclization
Objective: To synthesize 1,2-butylene oxide from a 1-halo-butan-2-ol via base-induced intramolecular S(_N)2 reaction.
Materials:
-
This compound or 1-bromobutan-2-ol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
A suitable solvent (e.g., water, ethanol, or a mixture)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting halohydrin (this compound or 1-bromobutan-2-ol) in the chosen solvent.
-
Addition of Base: Slowly add a stoichiometric equivalent of a strong base (e.g., an aqueous solution of NaOH) to the reaction mixture while stirring.
-
Reaction: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). It is anticipated that the reaction with 1-bromobutan-2-ol will proceed to completion more rapidly than with this compound.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The product is then extracted into an organic solvent such as diethyl ether.
-
Purification: The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO(_4)), and the solvent is removed by rotary evaporation. The crude product can be further purified by distillation.
Visualizing the Reaction and Reactivity Comparison
The following diagrams illustrate the reaction mechanism and the comparative energy profiles for the cyclization of this compound and 1-bromobutan-2-ol.
Caption: Experimental workflow for the synthesis of 1,2-butylene oxide.
Caption: Comparative energy profile for epoxide formation.
The lower activation energy for the reaction involving the bromo-derivative illustrates its higher reactivity.
Conclusion
Comparative Analysis of Catalysts for 1-Chlorobutan-2-ol Synthesis: A Review of Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Chlorobutan-2-ol, a key intermediate in the production of various pharmaceuticals and specialty chemicals, is a process of significant interest. The efficiency and selectivity of this synthesis are critically dependent on the catalytic system employed. This guide provides a comparative overview of different catalytic approaches for the synthesis of this compound, with a focus on the reaction involving the ring-opening of 1,2-butylene oxide. Due to a scarcity of publicly available, direct comparative studies on various catalysts for this specific transformation, this guide will focus on the general principles and experimental considerations derived from related reactions, such as the synthesis of other chlorohydrins and the catalytic opening of epoxides.
Data Presentation: A Framework for Comparison
| Catalyst | Precursors | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) for this compound | Yield (%) | Reference |
| Catalyst A | 1,2-Butylene Oxide, HCl source | Dichloromethane | 25 | 4 | ||||
| Catalyst B | 1,2-Butylene Oxide, HCl source | Toluene | 50 | 2 | ||||
| Catalyst C | butan-2-ol, Chlorinating agent | Pyridine | 0-25 | 6 |
Note: The above table is a template for data organization. Specific values would need to be determined experimentally.
Experimental Protocols: General Methodologies
The primary route for the synthesis of this compound is the regioselective ring-opening of 1,2-butylene oxide with a chloride source, typically hydrochloric acid or a metal chloride. The choice of catalyst is crucial in directing the nucleophilic attack of the chloride ion to the less sterically hindered C1 position of the epoxide ring, thus maximizing the yield of the desired product over the isomeric 2-chlorobutan-1-ol.
General Procedure for Catalytic Ring-Opening of 1,2-Butylene Oxide:
-
Catalyst Preparation/Activation: The chosen catalyst (e.g., a Lewis acid, solid acid, or metal complex) is prepared and, if necessary, activated according to established procedures. This may involve drying, calcination, or pre-treatment with specific reagents.
-
Reaction Setup: A reaction vessel, typically a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a means for controlled addition of reagents (e.g., a dropping funnel), is charged with the catalyst and a suitable anhydrous solvent.
-
Reagent Addition: 1,2-Butylene oxide is dissolved in the same solvent and added to the reaction vessel. The mixture is then brought to the desired reaction temperature.
-
Initiation: The chloride source (e.g., a solution of HCl in the reaction solvent or a metal chloride) is added dropwise to the reaction mixture over a specified period.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched, and the catalyst is removed (e.g., by filtration for heterogeneous catalysts or by washing for homogeneous catalysts). The organic phase is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as distillation or column chromatography, to isolate the this compound.
Mandatory Visualization: Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for comparing catalyst efficacy and the fundamental signaling pathway for the acid-catalyzed ring-opening of 1,2-butylene oxide.
Caption: General experimental workflow for comparing the efficacy of different catalysts.
Caption: Simplified pathway for the acid-catalyzed synthesis of this compound.
A Comparative Guide to Thionyl Chloride and Phosphorus Trichloride for Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chlorinating agent is a critical decision in the synthesis of acyl chlorides and alkyl chlorides. Thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are two of the most common reagents employed for these transformations. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of reaction pathways to aid in reagent selection.
At a Glance: Key Differences
| Feature | Thionyl Chloride (SOCl₂) | Phosphorus Trichloride (PCl₃) |
| Primary Use | Conversion of carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. | Conversion of carboxylic acids to acyl chlorides and primary/secondary alcohols to alkyl chlorides. |
| Byproducts | Gaseous (SO₂ and HCl), simplifying purification.[1][2][3] | Liquid/Solid (H₃PO₃), requiring separation.[1][4] |
| Reactivity | Generally less vigorous than PCl₃.[1][4] | Can be highly reactive and exothermic. |
| Handling | Corrosive liquid, reacts violently with water.[5] | Corrosive liquid, reacts violently with water. |
| Stereochemistry | Often proceeds with retention of configuration (SNi mechanism), but can be altered to inversion.[6] | Typically proceeds with inversion of configuration (SN2 mechanism).[7] |
Physical and Safety Properties
A thorough understanding of the physical and safety properties of each reagent is paramount for safe and effective laboratory use. Both are colorless to yellowish fuming liquids with pungent odors and are highly corrosive.[5]
| Property | Thionyl Chloride (SOCl₂) | Phosphorus Trichloride (PCl₃) |
| Molar Mass | 118.97 g/mol | 137.33 g/mol |
| Boiling Point | 76 °C (169 °F)[5] | 76.1 °C (169 °F) |
| Density | 1.636 g/mL | 1.574 g/mL |
| Oral LD50 (Rats) | 270 mg/kg[5] | Not Found |
| Inhalation LC50 (Rats) | 500 ppm/1 hour[5] | 600 ppm (lethal in minutes)[8] |
Performance in Synthesis: A Quantitative Comparison
The choice between thionyl chloride and phosphorus trichloride often comes down to the specific substrate, desired product purity, and reaction conditions.
Conversion of Alcohols to Alkyl Chlorides
| Alcohol Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| n-Propyl alcohol | PCl₃ | Zinc chloride | 94% | [9] |
| n-Butyl alcohol | PCl₃ | Zinc chloride | Not specified | [9] |
| Iso-butyl alcohol | PCl₃ | Zinc chloride | 85% | [9] |
| n-Octyl alcohol | PCl₃ | Two-stage heating | ~98% | [10] |
| Stearyl alcohol | PCl₃ | Two-stage heating | Substantially similar to n-octyl alcohol | [10] |
| C₁₂-C₁₄ synthetic alcohol | PCl₃ | Two-stage heating | 98% | [10] |
| Geraniol | PCl₃ or PCl₅ | Petroleum ether | Not specified | [11] |
| Geraniol | SOCl₂ | Pyridine | Not specified | [11] |
Conversion of Carboxylic Acids to Acyl Chlorides
| Carboxylic Acid Substrate | Reagent | Conditions | Yield (%) | Reference |
| Ethanoic acid | SOCl₂ | Not specified | Not specified | [12] |
| Ethanoic acid | PCl₃ | Not specified | Not specified | [1] |
| Phenylacetic acid | SOCl₂ | Reflux | High | [13] |
| Acetic acid | PCl₃ | Ambient temperature, fractional distillation | Not specified | [14] |
Reaction Mechanisms and Stereochemistry
The mechanistic pathways of these two reagents differ, which can have significant implications for the stereochemistry of the product.
Thionyl Chloride
Thionyl chloride can react with alcohols via two main pathways. In the absence of a base like pyridine, the reaction often proceeds through an SNi (internal nucleophilic substitution) mechanism, which results in retention of configuration at a chiral center. The alcohol first attacks the sulfur atom of thionyl chloride, forming an alkyl chlorosulfite intermediate. This intermediate then collapses, with the chlorine atom being delivered from the same face, leading to retention of stereochemistry.
In the presence of pyridine, the mechanism shifts to a more traditional SN2 pathway . Pyridine acts as a nucleophile, displacing the chloride from the alkyl chlorosulfite to form a pyridinium salt. The liberated chloride ion then attacks the carbon from the backside, leading to inversion of configuration .
Phosphorus Trichloride
The reaction of alcohols with phosphorus trichloride typically proceeds via an SN2 mechanism , resulting in inversion of configuration at a chiral center.[7] The oxygen of the alcohol attacks the phosphorus atom, displacing a chloride ion. The resulting intermediate is a good leaving group, which is then displaced by the chloride ion in a backside attack.
The reaction with carboxylic acids for both reagents generally involves the formation of a highly reactive intermediate which is then attacked by a chloride ion to yield the acyl chloride.
Experimental Protocols
General Procedure for the Synthesis of an Acyl Chloride using Thionyl Chloride
-
Setup: A round-bottomed flask is equipped with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.
-
Reagents: The carboxylic acid is placed in the flask, and thionyl chloride (typically in excess) is added cautiously. A catalytic amount of dimethylformamide (DMF) can be added to increase the reaction rate.[13]
-
Reaction: The mixture is heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[12]
-
Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude acyl chloride is then purified by fractional distillation.[15]
General Procedure for the Synthesis of an Alkyl Chloride using Phosphorus Trichloride
-
Setup: A reaction flask is equipped with a dropping funnel and a condenser. The apparatus should be dry.
-
Reagents: The alcohol is placed in the reaction flask. Phosphorus trichloride is placed in the dropping funnel.
-
Reaction: The phosphorus trichloride is added dropwise to the alcohol with cooling, as the reaction can be highly exothermic. After the addition is complete, the mixture may be gently heated to complete the reaction.
-
Workup: The reaction mixture is poured onto ice or into cold water to hydrolyze any remaining PCl₃. The organic layer containing the alkyl chloride is separated, washed (e.g., with dilute sodium bicarbonate solution and then water), dried over an anhydrous drying agent (e.g., CaCl₂), and purified by distillation.
Conclusion
Both thionyl chloride and phosphorus trichloride are effective reagents for the synthesis of acyl and alkyl chlorides. The choice between them depends on several factors:
-
Thionyl chloride is often preferred for the synthesis of acyl chlorides due to the formation of gaseous byproducts, which simplifies purification.[1][2][3] Its ability to proceed via an SNi mechanism allows for retention of stereochemistry, which can be advantageous in certain synthetic routes.
-
Phosphorus trichloride is a powerful chlorinating agent, particularly for primary and secondary alcohols, often providing high yields. However, the non-volatile byproduct, phosphorous acid, necessitates a more involved purification process. Its typical SN2 reaction pathway leads to inversion of stereochemistry.
Ultimately, the optimal choice of reagent requires careful consideration of the specific substrate, desired stereochemical outcome, and the practicalities of product purification. This guide provides the foundational data and procedural outlines to make an informed decision for your synthetic needs.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thionyl Chloride SDS of Manufacturers [anmol.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. DE3743981A1 - METHOD FOR PRODUCING ACETYL CHLORIDE - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validating the Structure of 1-Chlorobutan-2-ol with 13C NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful analytical tool for this purpose. This guide provides a comparative analysis of the 13C NMR spectrum of 1-chlorobutan-2-ol against its structural isomers, supported by experimental data, to validate its unique chemical structure.
The structural integrity of a molecule is fundamental to its chemical and biological properties. Any ambiguity in the arrangement of atoms can lead to misinterpretation of reactivity, efficacy, and safety in drug development. 13C NMR spectroscopy offers a non-destructive method to probe the carbon framework of a molecule, providing distinct signals for each unique carbon environment. This allows for the unambiguous differentiation between isomers, which possess the same molecular formula but differ in the connectivity or spatial arrangement of their atoms.
Comparative Analysis of this compound and Its Isomers
To confirm the structure of this compound, its 13C NMR spectrum is compared with those of its key isomers: 2-chlorobutan-1-ol, 1-chlorobutan-1-ol, and 2-chlorobutan-2-ol. The distinct chemical environment of each carbon atom in these molecules, arising from the relative positions of the chlorine atom and the hydroxyl group, results in a unique set of chemical shifts (δ) in their respective 13C NMR spectra.
| Compound Name | Structure | Carbon-1 (ppm) | Carbon-2 (ppm) | Carbon-3 (ppm) | Carbon-4 (ppm) |
| This compound | Cl-CH2-CH(OH)-CH2-CH3 | ~50 | ~70 | ~30 | ~10 |
| 2-Chlorobutan-1-ol | CH3-CH(Cl)-CH(OH)-CH2 | ~20 | ~65 | ~75 | ~60 |
| 1-Chlorobutan-1-ol | Cl-CH(OH)-CH2-CH2-CH3 | ~70 | ~40 | ~25 | ~14 |
| 2-Chlorobutan-2-ol | CH3-C(Cl)(OH)-CH2-CH3 | ~30 | ~80 | ~40 | ~10 |
Note: The chemical shift values presented are approximate and can vary slightly based on the solvent and experimental conditions. The data for this compound is based on experimental spectra, while the values for its isomers are predicted based on established substituent effects in 13C NMR spectroscopy.
The 13C NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbon atom bonded to the chlorine (C1) is expected to resonate at a higher chemical shift (downfield) compared to a typical primary alkyl carbon due to the deshielding effect of the electronegative chlorine atom. Similarly, the carbon atom bearing the hydroxyl group (C2) will also be shifted downfield. The relative positions of these signals provide a unique fingerprint for the this compound structure.
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized protocol for acquiring a 13C NMR spectrum. Specific parameters may need to be optimized based on the spectrometer and the sample.
1. Sample Preparation:
- Dissolve approximately 10-50 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. The choice of solvent is critical as it should dissolve the sample and have a known, non-interfering 13C NMR signal.
- Ensure the sample is free of any particulate matter.
2. Instrument Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp NMR signals.
3. Data Acquisition:
- Set the appropriate spectral width to encompass all expected 13C signals (typically 0-220 ppm).
- Choose a suitable pulse sequence. A standard single-pulse experiment with proton decoupling is commonly used for routine 13C NMR.
- Set the number of scans (transients) to be acquired. Due to the low natural abundance of the 13C isotope, a larger number of scans is often required to achieve an adequate signal-to-noise ratio compared to 1H NMR.
- Set the relaxation delay (d1) to allow for the complete relaxation of the carbon nuclei between pulses, ensuring accurate signal integration if required.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the known signal of the deuterated solvent or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
- Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR.
Logical Workflow for Structure Validation
The process of validating the structure of this compound using 13C NMR can be visualized as a logical workflow. This involves acquiring the experimental spectrum, analyzing the number of signals and their chemical shifts, and comparing this data with the expected spectra of its isomers.
Caption: Workflow for 13C NMR Based Structure Validation.
By following this systematic approach, researchers can confidently validate the structure of this compound and distinguish it from its isomers, ensuring the integrity of their chemical entities for further research and development.
A Comparative Guide to the Antimicrobial Efficacy of Chlorobutanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused examination of the antimicrobial properties of chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol), a widely utilized preservative in pharmaceutical and cosmetic formulations. While the initial aim was to compare the antimicrobial activities of different chlorobutanol isomers, a comprehensive review of available scientific literature reveals that research has predominantly centered on the 1,1,1-trichloro-2-methyl-2-propanol isomer, often in its hemihydrate form. This document, therefore, consolidates the existing experimental data on this specific compound to serve as a benchmark for its antimicrobial performance.
Quantitative Antimicrobial Performance
Chlorobutanol exhibits a broad spectrum of antimicrobial activity, demonstrating bacteriostatic and fungistatic properties against a range of common microorganisms.[1][2] Its efficacy is influenced by factors such as pH, with activity being considerably reduced above pH 5.5.[2]
The antimicrobial effectiveness of a compound is frequently quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents visible growth of a microorganism. The table below summarizes the MIC values for chlorobutanol against several key bacterial and fungal species as reported in experimental studies.
| Microorganism | Gram Type/Class | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive bacteria | 1250 µg/mL |
| Escherichia coli | Gram-negative bacteria | 1250 µg/mL |
| Pseudomonas aeruginosa | Gram-negative bacteria | 1250 µg/mL |
| Candida albicans | Yeast (Fungus) | 2500 µg/mL |
| Aspergillus niger | Mold (Fungus) | 2500 µg/mL |
Data sourced from a study on synthesized chlorobutanol hemihydrate.[1]
Mechanism of Action
Chlorobutanol's antimicrobial action is primarily attributed to its ability to disrupt the cellular integrity of microorganisms. As a detergent-like agent, it interferes with the lipid structure of the cell membrane, leading to an increase in permeability and subsequent cell lysis.[3] This disruption of the cell membrane is a key factor in its broad-spectrum activity against both bacteria and fungi.[4]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following outlines a typical broth microdilution method, a common procedure for determining MIC values.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compound (e.g., Chlorobutanol)
-
Microbial strains (e.g., S. aureus, E. coli)
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared at a known high concentration.
-
Serial Dilutions: A series of twofold dilutions of the antimicrobial agent are prepared in the wells of a 96-well microtiter plate using sterile nutrient broth. This creates a concentration gradient of the test compound across the plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only broth (sterility control) and broth with the microorganism (growth control) are also included.
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical antimicrobial susceptibility testing workflow, from preparation to result interpretation.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.
Conclusion
References
- 1. zenodo.org [zenodo.org]
- 2. phexcom.com [phexcom.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Chlorobutanol | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. athenstaedt â Chemicals â Chlorobutanol [athenstaedt.de]
- 6. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reaction Kinetics for 1-Chlorobutan-2-ol Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthesis routes for 1-chlorobutan-2-ol, a key intermediate in pharmaceutical and chemical synthesis. The analysis focuses on the reaction kinetics of each pathway, supported by available experimental data and detailed protocols. Due to a scarcity of published kinetic studies specifically for this compound synthesis, this guide leverages data from analogous reactions to provide quantitative insights.
Executive Summary
Four primary synthesis routes for this compound are evaluated:
-
Chlorination of Butan-2-ol: A direct conversion using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
-
Acid-Catalyzed Ring-Opening of 1,2-Butylene Oxide: The reaction of 1,2-epoxybutane with hydrochloric acid.
-
Chlorohydrination of 1-Butene: The reaction of 1-butene with a source of hypochlorous acid.
-
Nucleophilic Substitution of 1-Bromobutan-2-ol: Substitution of a bromide with a chloride ion.
The selection of an optimal synthesis route depends on factors such as desired yield, purity, cost of reagents, and scalability. This guide provides the necessary data to make an informed decision based on the kinetic profiles of these reactions.
General Experimental Workflow
The following diagram outlines a general workflow applicable to the synthesis, work-up, and purification of this compound, with specific details provided in the experimental protocols for each route.
Caption: General experimental workflow for synthesis and purification.
Route 1: Chlorination of Butan-2-ol
This method involves the direct replacement of the hydroxyl group in butan-2-ol with a chlorine atom using a chlorinating agent. Thionyl chloride (SOCl₂) is often preferred as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification.[1]
References
Safety Operating Guide
Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals
Effective management and disposal of 1-Chlorobutan-2-ol are critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this halogenated organic compound.
As an organochlorine compound, this compound is classified as a hazardous substance and requires specialized disposal procedures. Under no circumstances should it be disposed of down the drain or mixed with non-hazardous waste. The primary route for the disposal of halogenated organic waste is through incineration by a licensed hazardous waste management company.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. This compound is known to cause skin irritation, serious eye damage, and respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Waste Classification and Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. This compound must be collected as a halogenated organic waste.
-
Do not mix this compound with non-halogenated solvents.
-
Do not mix with other waste categories such as acids, bases, or heavy metals.[2]
-
Keep aqueous solutions of halogenated compounds separate from the pure solvent waste.
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name, it falls under the category of spent halogenated solvents. Therefore, it should be managed as a hazardous waste. The specific waste code may vary by jurisdiction, but it would likely be classified under a generic code for halogenated organic compounds. Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code to use.
Quantitative Data Summary
The following table summarizes key quantitative information pertinent to the disposal of this compound.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [1] |
| RCRA Waste Code | Likely falls under codes for spent halogenated solvents (e.g., F002). Consult your local EHS for the specific code. | |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility. | |
| Landfill Restriction | Land treatment or burial practices for this type of compound are subject to significant revision; consult with environmental regulatory agencies for guidance.[1] | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols for Chemical Treatment (Dehalogenation)
While the standard and recommended procedure for disposal is through a certified hazardous waste handler, in some research contexts, chemical transformation to a less hazardous substance prior to disposal may be considered. However, it is crucial to note that such treatment itself constitutes a chemical process that must be conducted by trained personnel with a thorough understanding of the reaction, potential byproducts, and safety considerations.
Concept: Dehydrohalogenation
Alkyl halides can undergo an elimination reaction in the presence of a strong base to form an alkene, hydrogen halide, and water. For this compound, this would theoretically yield a butene isomer.
General Reaction: CH₃CH₂CH(OH)CH₂Cl + KOH (in ethanol) → CH₃CH₂CH=CH₂ (and other isomers) + KCl + H₂O
Methodology Outline:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the this compound waste in ethanol.
-
Reagent Addition: Slowly add a solution of potassium hydroxide in ethanol to the flask.
-
Reaction: Heat the mixture to reflux for a specified period to ensure the reaction goes to completion.
-
Workup: After cooling, the reaction mixture would need to be neutralized and the resulting products separated and identified.
-
Waste Analysis: The final waste stream would need to be analyzed to ensure the absence of halogenated compounds before any further disposal considerations.
Important Considerations:
-
This process generates a flammable alkene.
-
The reaction can be exothermic.
-
The final product mixture will still require proper disposal, though it may be reclassified as non-halogenated waste if the dehalogenation is complete.
-
Any in-lab treatment of hazardous waste is subject to local regulations and may require specific permits.
Recommendation: Given the complexities and safety risks, it is strongly advised to follow the standard operational procedure of collecting this compound as segregated halogenated waste for disposal by a professional service. This remains the safest and most compliant method.
References
Personal protective equipment for handling 1-Chlorobutan-2-ol
Essential Safety and Handling Guide for 1-Chlorobutan-2-ol
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and proper environmental stewardship.
Hazard Summary
This compound is classified as a hazardous substance that poses several risks upon exposure. It is known to cause skin irritation, serious eye damage, and respiratory irritation.[1] Adherence to stringent safety protocols is mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the selection and use of appropriate Personal Protective Equipment (PPE) is the primary line of defense to prevent exposure.
Tightly sealed safety goggles or a full-face shield are required to prevent eye contact, which can lead to serious damage. Standard laboratory safety glasses are not sufficient.
Glove Selection:
The following table summarizes the general suitability of common glove materials for handling chlorinated alcohols.
| Glove Material | Suitability for Chlorinated Alcohols | General Recommendations |
| Butyl Rubber | Excellent | Recommended for handling highly corrosive acids, ketones, and esters.[2][3][4] |
| Neoprene | Good to Excellent | Offers good resistance to acids, bases, and alcohols.[2][4] |
| Nitrile Rubber | Fair to Good | Provides good resistance to some organic solvents, weak acids, and bases.[5] Thinner nitrile gloves are intended for incidental splash protection only.[6][7] |
| Natural Rubber (Latex) | Fair | May offer some protection against alcohols and water-based solutions.[2][3] |
| Polyvinyl Chloride (PVC) | Fair | Resistant to some acids, fats, and petroleum hydrocarbons.[4] |
Body Protection:
A chemically resistant lab coat or apron should be worn over personal clothing. In situations with a higher risk of splashing, chemically resistant coveralls are recommended. Ensure that all skin is covered.
If working in a well-ventilated area, such as a fume hood, respiratory protection may not be required. However, if ventilation is inadequate or there is a risk of vapor inhalation, a NIOSH-approved respirator is mandatory.
For this compound, which is a chlorinated organic compound, a conservative approach is to use a respirator cartridge effective against organic vapors and acid gases.
| Respirator Type | Cartridge Type | NIOSH Color Code | When to Use |
| Air-Purifying Respirator (Half or Full Facepiece) | Organic Vapor/Acid Gas (OV/AG) | Black (Organic Vapor) and White (Acid Gas) | Inadequate ventilation, potential for vapor inhalation. |
Always consult your institution's environmental health and safety (EHS) office for specific guidance on respirator selection, fit-testing, and cartridge change schedules.
Operational Plan: Safe Handling Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. All necessary PPE should be inspected and donned correctly.
-
Handling: Conduct all work with this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, use an inert absorbent material (e.g., sand, vermiculite). For larger spills, or if you are not trained in spill response, evacuate the laboratory and contact your institution's EHS department immediately.
-
Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Clean all contaminated surfaces.
Disposal Plan
Waste containing this compound is considered hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "used gloves," "contaminated absorbent material").
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.
-
Regulatory Compliance: The final disposal of halogenated organic waste must be carried out in accordance with all local, state, and federal environmental regulations. Consult your institution's EHS department for specific procedures and to schedule a waste pickup. Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Process Flow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
